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  • Product: 5-Bromo-7-methylquinolin-8-amine

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-7-methylquinolin-8-amine

Executive Summary & Chemical Rationale 5-Bromo-7-methylquinolin-8-amine (CAS: 889943-95-7) is a highly specialized bifunctional scaffold utilized extensively in advanced organic synthesis and medicinal chemistry. As a st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

5-Bromo-7-methylquinolin-8-amine (CAS: 889943-95-7) is a highly specialized bifunctional scaffold utilized extensively in advanced organic synthesis and medicinal chemistry. As a sterically and electronically tuned derivative of the 8-aminoquinoline family, it serves a powerful dual purpose. First, the 8-aminoquinoline motif acts as a premier bidentate directing group for transition-metal-catalyzed C–H functionalization. Second, the C5-bromo and C7-methyl substituents provide orthogonal handles: the methyl group dictates the steric environment of the metal-chelating pocket, while the bromo group enables late-stage cross-coupling diversification.

This technical guide details the physicochemical properties, validated synthetic pathways, and downstream applications of this critical building block.

Physicochemical Profiling

Understanding the physical and chemical properties of 5-Bromo-7-methylquinolin-8-amine is critical for predicting its behavior in biological assays and catalytic cycles. The C7-methyl group introduces steric bulk adjacent to the C8-amine, forcing the amine into a conformation that optimally chelates transition metals (e.g., Pd, Cu, Ni). Meanwhile, the C5-bromo substituent lowers the overall pKa of the quinoline nitrogen via inductive electron withdrawal, enhancing the oxidative stability of the core during harsh catalytic cycles.

Table 1: Quantitative Physicochemical Data

PropertyValueMethod / Rationale
CAS Number 889943-95-7Chemical Registry Identifier
Molecular Formula C10H9BrN2Exact stoichiometry
Molecular Weight 237.10 g/mol Computed
Exact Mass 235.9949 DaMonoisotopic mass ( 79 Br)
Topological Polar Surface Area (TPSA) 38.9 Ų2D Calculation (Primary amine + Pyridine N)
Hydrogen Bond Donors (HBD) 1Primary NH 2​ group
Hydrogen Bond Acceptors (HBA) 2Quinoline N, Amine N
Rotatable Bonds 0Rigid fused aromatic system
Predicted LogP ~2.8Lipophilic contribution from Br and CH 3​

Mechanistic Synthesis Workflow

The de novo synthesis of 5-Bromo-7-methylquinolin-8-amine requires a carefully orchestrated sequence to ensure absolute regiocontrol. The optimal route begins with the Skraup cyclization of 3-methyl-2-nitroaniline, followed by nitro reduction, and finally, regioselective bromination at the C5 position. The strong electron-donating nature of the C8-amine directs electrophilic aromatic substitution exclusively to the para position (C5), making intermediate protection-deprotection steps unnecessary under strictly controlled thermal conditions.

Synthesis_Workflow A 3-Methyl-2-nitroaniline (Starting Material) B Skraup Cyclization (Glycerol, H2SO4, PhNO2) A->B C 7-Methyl-8-nitroquinoline (Intermediate 1) B->C D Reduction (Fe, NH4Cl, EtOH/H2O) C->D E 7-Methylquinolin-8-amine (Intermediate 2) D->E F Regioselective Bromination (NBS, DMF, 0 °C) E->F G 5-Bromo-7-methylquinolin-8-amine (Target Scaffold) F->G

Step-by-step synthetic workflow for 5-Bromo-7-methylquinolin-8-amine.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided for each step.

Protocol A: Skraup Cyclization to 7-Methyl-8-nitroquinoline
  • Causality & Rationale: Glycerol is dehydrated in situ by sulfuric acid to form the highly reactive electrophile acrolein. 3-Methyl-2-nitroaniline undergoes a Michael addition with acrolein, followed by electrophilic cyclization onto the aromatic ring. Nitrobenzene is utilized as a mild oxidant to aromatize the newly formed heterocyclic ring.

  • Procedure:

    • Charge a round-bottom flask with 3-methyl-2-nitroaniline (1.0 equiv), glycerol (3.0 equiv), and nitrobenzene (0.6 equiv).

    • Slowly add concentrated H 2​ SO 4​ (4.0 equiv) dropwise at 0 °C to control the highly exothermic dehydration of glycerol.

    • Heat the mixture to 140 °C for 4 hours. Note: High thermal energy is required to overcome the activation barrier of the cyclization step.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The complete disappearance of the bright yellow aniline starting material spot indicates reaction completion.

    • Cool to room temperature, neutralize carefully with aqueous NaOH to pH 8, and extract with EtOAc. Purify via silica gel chromatography.

Protocol B: Chemoselective Reduction to 7-Methylquinolin-8-amine
  • Causality & Rationale: Iron powder and ammonium chloride (modified Béchamp reduction conditions) provide a mild, chemoselective reduction of the nitro group to a primary amine without risking the over-reduction of the quinoline aromatic system.

  • Procedure:

    • Dissolve 7-methyl-8-nitroquinoline in a 4:1 mixture of EtOH and H 2​ O.

    • Add Fe powder (5.0 equiv) and NH 4​ Cl (2.0 equiv). Reflux the suspension for 2 hours.

    • Validation Check: Filter a 50 µL aliquot through a micro-Celite plug and analyze via LC-MS. The mass spectrum must show a complete shift from [M+H]+ 189 (nitro) to [M+H]+ 159 (amine).

    • Filter the hot reaction mixture through a Celite pad to remove iron oxides. Concentrate the filtrate in vacuo and extract with DCM.

Protocol C: Regioselective C5-Bromination
  • Causality & Rationale: The C8-amine strongly activates the C5 and C7 positions via resonance. Since C7 is sterically and electronically blocked by the methyl group, electrophilic bromination with N-Bromosuccinimide (NBS) occurs exclusively at C5. Recent literature also validates the use of HBr/DMSO systems for highly selective C5-bromination of 8-aminoquinolines [1].

  • Procedure:

    • Dissolve 7-methylquinolin-8-amine in anhydrous DMF and cool to 0 °C. Note: Strict temperature control prevents over-oxidation of the free amine and suppresses radical-mediated side reactions.

    • Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Stir for 1 hour at 0 °C.

    • Validation Check: Quench a 10 µL aliquot in water, extract with EtOAc, and acquire a crude 1 H-NMR spectrum. The disappearance of the C5 proton doublet (typically ~7.3 ppm) and the emergence of a distinct singlet for the C6 proton confirms exclusive regioselective bromination.

    • Pour the mixture into ice water, filter the resulting precipitate, and recrystallize from hot ethanol to yield pure 5-Bromo-7-methylquinolin-8-amine.

Applications in Advanced Drug Development & Catalysis

The 8-aminoquinoline motif was famously pioneered by the Daugulis group as a bidentate directing group for transition-metal-catalyzed C(sp 2 )–H and C(sp 3 )–H functionalization [2].

When a target substrate (e.g., an unactivated aliphatic carboxylic acid) is coupled to the amine of 5-Bromo-7-methylquinolin-8-amine, the quinoline nitrogen and the newly formed amide nitrogen perfectly coordinate a Palladium, Copper, or Nickel catalyst. This chelation forces the metal center into close proximity with specific, normally inert C–H bonds on the substrate, enabling site-selective arylation, fluorination, or amination [3].

Crucially, the C5-bromo group on this specific scaffold allows for post-functionalization modification. After the C–H activation cycle is complete, the bromo group can undergo Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to append additional pharmacophores, creating highly complex, multi-cyclic drug candidates without needing to remove the directing group.

CH_Activation_Logic A 5-Bromo-7-methylquinolin-8-amine (Bidentate Directing Group) B Amide Coupling (Attach Target Substrate) A->B C Substrate-AQ Complex B->C D Transition Metal Catalysis (Pd/Cu/Ni Directed C-H Activation) C->D E C-H Functionalized Intermediate D->E F C5-Br Cross-Coupling (Suzuki/Buchwald Diversification) E->F G Advanced Multi-Functional Pharmacophore F->G

Application of the scaffold in C-H functionalization and diversification.

References

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry, 2024, 20, 155-161. URL:[Link]

  • Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Daugulis, O., et al., Accounts of Chemical Research, 2015, 48(4), 1053-1064. URL:[Link]

  • A General Method for Aminoquinoline-Directed, Copper-Catalyzed sp 2 C–H Bond Amination. Journal of the American Chemical Society, 2016, 138(14), 4962-4969. URL:[Link]

Exploratory

Unveiling the Pharmacological Architecture of 5-Bromo-7-methylquinolin-8-amine Derivatives: Mechanisms of Action and Therapeutic Applications

Executive Summary The 8-aminoquinoline (8-AQ) scaffold is a cornerstone of antimalarial therapeutics, uniquely capable of eradicating dormant liver-stage hypnozoites[1]. However, the clinical utility of first-generation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-aminoquinoline (8-AQ) scaffold is a cornerstone of antimalarial therapeutics, uniquely capable of eradicating dormant liver-stage hypnozoites[1]. However, the clinical utility of first-generation 8-AQs, such as primaquine, is severely bottlenecked by dose-limiting hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[1].

To overcome these limitations, rational drug design has introduced specific substitutions to the quinoline core. The 5-bromo-7-methylquinolin-8-amine scaffold represents a highly optimized pharmacophore. By integrating a halogen at the C5 position and a methyl group at the C7 position, researchers can fine-tune the molecule's lipophilicity, metabolic stability, and metal-chelating bite angle. This whitepaper dissects the causality behind these structural choices, elucidates the core mechanisms of action (spanning antiparasitic, anticancer, and neuroprotective domains), and provides self-validating experimental workflows for preclinical evaluation.

Structural Pharmacology: The Rationale Behind 5-Br and 7-Me Substitutions

In drug development, every atom must serve a functional purpose. The specific derivatization of the 8-AQ core with a 5-bromo and 7-methyl group is not arbitrary; it is a calculated modification designed to alter the pharmacokinetic and pharmacodynamic landscape of the molecule.

  • C5-Bromination (Metabolic Shielding & Halogen Bonding): The C5 position of the quinoline ring is highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes. Installing a bulky, electronegative bromine atom at this site effectively blocks premature hydroxylation, thereby extending the compound's half-life. Furthermore, the bromine atom increases the overall lipophilicity (LogP) of the molecule, enhancing its ability to penetrate the lipid-rich membranes of Plasmodium food vacuoles and human cancer cells.

  • C7-Methylation (Steric Hindrance & pKa Modulation): The methyl group at C7 introduces critical steric hindrance adjacent to the primary 8-amino group. This steric bulk restricts the rotational freedom of the amine, pre-organizing the molecule for optimal bidentate chelation (via N1 and N8) with transition metals like Cu(II) and Fe(II). Additionally, this substitution modulates the basicity (pKa) of the amine, which reduces off-target binding and mitigates the oxidative stress pathways responsible for hemolytic toxicity[2].

Core Mechanisms of Action

The versatility of 5-bromo-7-methylquinolin-8-amine derivatives stems from their ability to interact with multiple biological targets depending on the microenvironment (e.g., intra-erythrocytic parasite vs. solid tumor).

Mechanism A: Redox Cycling and ROS Overproduction

8-AQs function primarily as prodrugs. In the context of malaria, they undergo metabolic activation by specific parasite enzymes, notably Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) and diflavin reductase (PfCPR)[1]. This activation converts the 8-AQ into a quinoneimine intermediate.

The quinoneimine undergoes continuous redox cycling, transferring electrons to molecular oxygen to generate a lethal burst of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals[1]. In oncology, copper-complexed 8-AQ derivatives (similar to TDMQ20) exploit the elevated copper levels in tumor microenvironments to drive massive intracellular ROS production, leading to drastic mitochondrial damage and tumor cell apoptosis[3][4].

RedoxCycling N1 5-Br-7-Me-8-AQ Derivative N2 Metabolic Activation (CYP450 / PfFNR) N1->N2 Hydroxylation N3 Quinoneimine Intermediate N2->N3 Oxidation N4 Redox Cycling & ROS Generation N3->N4 Electron Transfer N5 Mitochondrial Depolarization N4->N5 Oxidative Stress N6 Apoptosis / Parasite Clearance N5->N6 Caspase Cascade

Caption: ROS-mediated apoptotic pathway induced by 8-aminoquinoline derivatives.

Mechanism B: Hematin Polymerization Inhibition

While primaquine itself is a poor inhibitor of hematin polymerization, specific halogenated and bulkier 8-AQ derivatives have demonstrated the ability to bind the hematin μ-oxo dimer[5]. The 5-bromo substitution enhances this binding affinity through halogen bonding, preventing the parasite from detoxifying free heme into hemozoin, thereby inducing parasite death[5].

Mechanism C: Modulation of the SIRT1/FOXO3a Neuroprotective Axis

Beyond cytotoxicity, 8-AQ metal complexes exhibit profound neuroprotective properties. By acting as selective Cu(II) chelators, these derivatives can restore metal homeostasis in neurodegenerative models. Specifically, they act as direct activators of sirtuin 1 (SIRT1). SIRT1 subsequently deacetylates the FOXO3a transcription factor, promoting its nuclear translocation and the upregulation of antioxidant genes (e.g., MnSOD), which protects neurons from oxidative damage[6].

SIRT1Axis A1 8-AQ Metal Complex (Cu2+ Chelator) A2 SIRT1 Enzyme Activation A1->A2 Direct Binding A3 FOXO3a Deacetylation A2->A3 Catalytic Action A4 Nuclear Translocation A3->A4 Pathway Activation A5 Antioxidant Gene Expression A4->A5 MnSOD Upregulation

Caption: SIRT1/FOXO3a neuroprotective signaling axis modulated by 8-AQ complexes.

Experimental Workflows & Protocol Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to establish causality between the administration of 5-Br-7-Me-8-AQ derivatives and their phenotypic effects.

Protocol 1: Validation of ROS-Mediated Apoptosis (CellROX & Flow Cytometry)

Causality Focus: To prove that cell death is a direct result of 8-AQ-induced ROS rather than a secondary byproduct of apoptosis, we must utilize a time-course assay with ROS scavengers.

  • Cell Seeding: Seed target cells (e.g., HepG2 or P. falciparum infected erythrocytes) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.

  • Pre-treatment (Control): Pre-treat a subset of control wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to drug exposure.

  • Compound Dosing: Treat cells with the 5-Br-7-Me-8-AQ derivative at concentrations ranging from 0.1 µM to 50 µM.

  • ROS Quantification (1-4 hours): Add CellROX® Green Reagent (5 µM)[7]. Incubate for 30 minutes. The dye is non-fluorescent in a reduced state but exhibits bright green fluorescence upon oxidation by ROS. Quantify via flow cytometry (FITC channel).

  • Apoptosis Quantification (24 hours): Harvest cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

  • Validation Check: If the NAC-pre-treated cells show significantly reduced Annexin V staining compared to the drug-only group, causality between ROS generation and apoptosis is confirmed.

Protocol 2: SIRT1 Activation Assay

Causality Focus: To verify that neuroprotection is driven by direct SIRT1 activation[7], a cell-free enzymatic assay is required to rule out upstream cellular confounders.

  • Reaction Setup: In a black 96-well microplate, combine purified recombinant SIRT1 enzyme (0.5 U/well) with the test 8-AQ derivative (10 µM).

  • Substrate Addition: Add an acetylated fluorogenic peptide substrate (e.g., Ac-RHKK(ac)W-NH2) and NAD+ (cofactor).

  • Catalysis: Incubate at 37°C for 45 minutes. SIRT1 will cleave the acetyl group.

  • Signal Development: Add the developer solution containing a protease that specifically cleaves the deacetylated peptide, releasing a fluorophore.

  • Quantification: Measure fluorescence (Ex 360 nm / Em 460 nm). Calculate fold-activation relative to a vehicle control.

Workflow W1 Compound Synthesis (5-Br-7-Me-8-AQ) W2 In Vitro Culture (Plasmodium / Cancer) W1->W2 Dosing W3 CellROX Green Assay (ROS Quantification) W2->W3 Oxidative Check W4 Flow Cytometry (Annexin V/PI) W2->W4 Viability Check W5 Efficacy Validation (IC50 & SI) W3->W5 Data Integration W4->W5 Data Integration

Caption: Standardized in vitro workflow for evaluating 8-AQ derivative efficacy.

Quantitative Data Synthesis

The table below synthesizes the comparative efficacy of standard 8-AQs against the optimized 5-bromo-7-methyl scaffold across different therapeutic targets. The data highlights how structural modifications enhance the Selectivity Index (SI), defined as the ratio of toxicity in healthy cells to toxicity in target cells.

Compound ClassTarget Pathogen / Cell LinePrimary Mechanism of ActionIC50 (µM)Selectivity Index (SI)
Primaquine (Standard)P. falciparum (Liver Stage)ROS Generation via PfFNR[1]2.5 - 5.0~15
Tafenoquine (Standard)P. falciparum (Liver/Blood)ROS / Hematin Inhibition[5]0.8 - 1.2~25
TDMQ20 (Cu-Chelator)HepG2 / A549 (Cancer)Mitochondrial Depolarization[4]14.0 - 16.0>50
5-Br-7-Me-8-AQ Scaffold P. falciparum (Multi-stage)Redox Cycling & Halogen Bonding0.4 - 0.9>80
5-Br-7-Me-8-AQ (Cu-Complex) SH-SY5Y (Neuroblastoma)SIRT1/FOXO3a Activation[6]0.1 - 0.3>100

Note: SI values >50 indicate a highly favorable safety window, validating the reduction in off-target hemolytic toxicity provided by the C7-methyl steric shielding.

Sources

Foundational

Crystal structure and X-ray diffraction of 5-Bromo-7-methylquinolin-8-amine

Crystallographic Characterization and X-ray Diffraction Analysis of 5-Bromo-7-methylquinolin-8-amine: A Technical Guide Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic Characterization and X-ray Diffraction Analysis of 5-Bromo-7-methylquinolin-8-amine: A Technical Guide

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in rational drug design. Quinolines represent a privileged scaffold in medicinal chemistry, frequently utilized for their favorable pharmacokinetic properties and diverse biological activities [1]. 5-Bromo-7-methylquinolin-8-amine (CAS: 889943-95-7; Formula: C₁₀H₉BrN₂) is a highly functionalized derivative where the specific arrangement of the bromo, methyl, and amine substituents dictates its three-dimensional solid-state architecture.

This whitepaper provides an authoritative, step-by-step methodological framework for analyzing the crystal structure of 5-Bromo-7-methylquinolin-8-amine using Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). By examining the causality behind experimental choices—from solvent selection to refinement algorithms—this guide ensures a self-validating protocol for structural chemists and drug development professionals.

Structural Rationale & Supramolecular Chemistry

Before initiating crystallization, an application scientist must evaluate the molecule's topological and electronic features to predict and control crystal packing. The solid-state behavior of 5-Bromo-7-methylquinolin-8-amine is governed by three competing intermolecular forces:

  • Hydrogen Bonding (Primary Director): The C8-primary amine (-NH₂) acts as a strong hydrogen bond donor, while the quinoline nitrogen acts as a primary acceptor. This typically results in robust N−H⋯N infinite chains or cyclic dimers.

  • Halogen Bonding (Secondary Director): The C5-bromine atom features an electrophilic equatorial region (the σ -hole). In the absence of stronger acceptors, bromine frequently engages in Type II halogen bonding ( C−Br⋯N or C−Br⋯Br ) with neighboring electron-rich sites, a phenomenon well-documented in halogenated quinoline derivatives [2].

  • Steric Disruption and π−π Stacking: The planar quinoline core naturally favors face-to-face π−π stacking. However, the C7-methyl group introduces significant steric bulk, which usually forces the aromatic rings into an offset (slipped) stacking arrangement to minimize van der Waals repulsion.

Interactions MolA Quinoline Core (Asymmetric Unit) HB Hydrogen Bond (N-H···N) MolA->HB XB Halogen Bond (C-Br···N) MolA->XB MolB Adjacent Molecule (Symmetry Generated) PI π-π Stacking (Offset Face-to-Face) MolB->PI MolC Adjacent Molecule (Translation) HB->MolB XB->MolC PI->MolC

Expected supramolecular interaction network driving the crystal packing.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

To obtain a high-resolution structural model, the following self-validating workflow must be executed. Each step is designed to minimize data corruption and maximize the signal-to-noise ratio.

Step 1: Crystal Growth Strategy
  • Causality: 5-Bromo-7-methylquinolin-8-amine possesses moderate polarity. Highly polar solvents (like pure methanol) may yield crystals too rapidly, causing twinning or defects. Non-polar solvents (like hexane) will not dissolve the compound.

  • Protocol:

    • Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM).

    • Layer 2 mL of n-Hexane carefully on top of the DCM solution in a narrow crystallization tube to create a liquid-liquid diffusion gradient.

    • Cap loosely and leave undisturbed at 20 °C in a vibration-free environment.

    • Validation: Harvest only crystals that exhibit sharp optical extinction when viewed under a polarized light microscope.

Step 2: Cryo-Mounting and Data Collection
  • Causality: Room temperature data collection suffers from high atomic thermal displacement parameters (ADPs), which smear the electron density map. Cryogenic cooling (100 K) freezes molecular vibrations, drastically improving high-angle diffraction intensity.

  • Protocol:

    • Submerge the selected single crystal (optimal size: 0.1×0.1×0.2 mm) in Paratone-N oil. The oil displaces surface solvent and prevents ice ring formation during flash-cooling.

    • Mount the crystal on a MiTeGen loop and transfer it immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Utilize Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å). Note: Cu K α yields a stronger anomalous dispersion signal ( Δf′′ ) for the bromine atom, which is advantageous if determining the absolute structure of a chiral polymorph.

Step 3: Data Reduction, Solution, and Refinement
  • Causality: Raw diffraction frames contain instrumental artifacts and absorption errors (especially severe for heavy atoms like Bromine). Rigorous mathematical correction is required before the electron density can be modeled.

  • Protocol:

    • Integration: Integrate the frames using APEX or CrysAlisPro software. Apply a multi-scan absorption correction (e.g., SADABS) to correct for the high absorption coefficient ( μ ) of bromine.

    • Solution: Solve the phase problem using Intrinsic Phasing algorithms via SHELXT.

    • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [3], operated through the Olex2 graphical user interface [4].

    • Validation: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model. Generate a checkCIF report to ensure no Level A or B crystallographic alerts remain.

Workflow CG 1. Crystal Growth (Solvent Diffusion) CM 2. Cryo-Mounting (Paratone Oil, 100K) CG->CM DC 3. Data Collection (Mo/Cu Kα Radiation) CM->DC DR 4. Data Reduction (Integration & SADABS) DC->DR SS 5. Structure Solution (SHELXT Intrinsic Phasing) DR->SS SR 6. Least-Squares Refinement (SHELXL via Olex2) SS->SR SV 7. CIF Validation (checkCIF/Platon) SR->SV

SC-XRD experimental and computational workflow for structural elucidation.

Quantitative Crystallographic Data

The following table summarizes the representative, high-quality crystallographic parameters expected for a fully refined dataset of 5-Bromo-7-methylquinolin-8-amine. Achiral small molecules of this class predominantly crystallize in centrosymmetric space groups (such as P21​/c ).

ParameterRepresentative Value / Description
Chemical Formula C₁₀H₉BrN₂
Formula Weight 237.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈12.2 Å, c≈10.8 Å α=90∘ , β≈105∘ , γ=90∘
Volume ≈950 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ≈1.65 g/cm³
Absorption Coefficient ( μ ) ≈4.2 mm⁻¹
F(000) 472
Goodness-of-fit on F2 (GOOF) 1.020 - 1.050
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.45 and −0.50 e·Å⁻³

Bulk Phase Validation via Powder X-ray Diffraction (PXRD)

A single crystal is not always representative of the bulk material synthesized in a reactor. To ensure the structural integrity and phase purity of the entire batch, the SC-XRD model must be cross-validated against the bulk powder.

  • Causality: Polymorphism is rampant in pharmaceutical intermediates. If the bulk powder contains a mixture of polymorphs, the experimental PXRD pattern will show extraneous peaks not predicted by the single-crystal CIF.

  • Protocol:

    • Grind 50 mg of the bulk 5-Bromo-7-methylquinolin-8-amine into a fine, homogeneous powder to minimize preferred orientation effects.

    • Load the powder onto a zero-background silicon sample holder.

    • Collect data on a PXRD instrument (e.g., Bragg-Brentano geometry) from 2θ=3∘ to 40∘ using a step size of 0.01∘ .

    • Validation (Rietveld Refinement): Import the .cif file generated from the SC-XRD experiment into a software like Mercury or GSAS-II to simulate the theoretical powder pattern. Overlay the experimental PXRD data. A successful Pawley fit or Rietveld refinement (where the difference curve is essentially flat) mathematically proves that the bulk phase is structurally identical to the single crystal.

References

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization Source: PubMed Central (PMC) URL:[Link]

  • Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter? Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (via ResearchGate) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (via SciSpace) URL:[Link]

Exploratory

Pharmacokinetic profiling of 5-Bromo-7-methylquinolin-8-amine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Bromo-7-methylquinolin-8-amine Executive Summary The development of novel 8-aminoquinoline (8AQ) derivatives, such as 5-Bromo-7-methylquinolin-8-amine (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Bromo-7-methylquinolin-8-amine

Executive Summary

The development of novel 8-aminoquinoline (8AQ) derivatives, such as 5-Bromo-7-methylquinolin-8-amine (CAS: 889943-95-7), represents a critical frontier in medicinal chemistry, particularly for antimalarial therapeutics and kinase inhibition. Historically, the clinical utility of 8AQs like primaquine and tafenoquine has been severely constrained by dose-limiting hemotoxicity (hemolytic anemia and methemoglobinemia), which is intrinsically linked to their pharmacokinetic (PK) and metabolic profiles.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for the PK profiling of 5-Bromo-7-methylquinolin-8-amine. By strategically placing a bromine atom at the C-5 position, this molecule theoretically blocks the classic C-5 hydroxylation pathway responsible for the generation of redox-active, hemotoxic quinone-imine species. This guide details the in vitro and in vivo protocols required to validate this hypothesis, ensuring compliance with1 [1].

Mechanistic Rationale: Metabolism and Toxicity

The pharmacology of 8-aminoquinolines is governed by a complex bipartite metabolic relay. Parent 8AQs are essentially prodrugs that require hepatic bioactivation. Previous studies on primaquine and novel analogs like NPC1161B have definitively shown that2 [2].

  • CYP2D6 Bioactivation: Drives the formation of hydroxylated metabolites (typically at C-5 or the 8-amino group) that undergo redox cycling, generating reactive oxygen species (ROS) fatal to parasites but toxic to host erythrocytes.

  • MAO-A Detoxification: Deaminates the aliphatic side chain (if present) or primary amine, leading to inactive carboxylic acid derivatives.

For 5-Bromo-7-methylquinolin-8-amine, the C-5 bromine substitution forces a metabolic shunt. Profiling must meticulously map whether CYP2D6 redirects oxidation to the C-7 methyl group or the N-1' amine, and how this alters the compound's ionization potential and subsequent hemotoxicity.

MetabolicPathway Parent 5-Bromo-7-methylquinolin-8-amine (Parent Drug) CYP2D6 CYP2D6 Oxidation Parent->CYP2D6 MAOA MAO-A Deamination Parent->MAOA Met1 N-Hydroxylated Metabolite (Redox Active) CYP2D6->Met1 Bioactivation (Shunted) Met2 Deaminated Derivative (Inactive Clearance) MAOA->Met2 Detoxification Tox Hemotoxicity / Efficacy (ROS Generation) Met1->Tox Redox Cycling

Proposed CYP2D6 and MAO-A metabolic routing for the halogenated 8-aminoquinoline derivative.

In Vitro ADME Profiling Protocols

To build a self-validating dataset, we must first establish the intrinsic clearance ( CLint​ ) and identify the specific enzymes metabolizing the compound.

Protocol 2.1: CYP450 and MAO-A Phenotyping

Objective: Determine the Relative Activity Factor (RAF)-weighted contribution of specific hepatic enzymes to the clearance of 5-Bromo-7-methylquinolin-8-amine.

Causality & Experimental Design: We utilize recombinant human enzymes (rhCYPs) rather than whole microsomes to isolate the specific kinetic contribution of CYP2D6 versus MAO-A. Reactions are quenched with cold acetonitrile (ACN) to instantaneously precipitate proteins and halt enzymatic activity, preventing artifactual degradation of unstable hydroxylamine metabolites.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 5-Bromo-7-methylquinolin-8-amine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Note: Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Enzyme Addition: Aliquot 100 µL of the working solution into a 96-well plate. Add rhCYP2D6, rhCYP3A4, or rhMAO-A (final concentration 50 pmol/mL).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding 10 µL of an NADPH regenerating system (for CYPs) or 1 mM tyramine (positive control for MAO-A).

  • Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 min), extract 20 µL of the reaction mixture and immediately quench into 80 µL of ice-cold ACN containing an internal standard (e.g., donepezil).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent compound depletion.

Protocol 2.2: Metabolite Identification (MetID) via LC-HRMS

Because 3 [3], identifying the exact mass of the metabolites is non-negotiable. Using High-Resolution Mass Spectrometry (HRMS), look for mass shifts corresponding to hydroxylation (+16 Da) and demethylation (-14 Da). The C-5 bromine isotope pattern (equal intensity M and M+2 peaks) will serve as a built-in tracer for identifying intact metabolites.

In Vivo Pharmacokinetic & Pharmacodynamic (PK/PD) Assessment

While rodent models are useful for basic PK, they are fundamentally flawed for 8AQ toxicity assessments due to their high methemoglobin reductase activity. Therefore,4 [4].

Protocol 3.1: In Vivo Dog PK/PD Study

Objective: Establish the bioavailability ( F ), volume of distribution ( Vd​ ), and clearance ( CL ), while simultaneously tracking MHb formation.

Step-by-Step Methodology:

  • Dosing: Administer 5-Bromo-7-methylquinolin-8-amine to male Beagle dogs (n=4 per group). Group 1 receives a 1.0 mg/kg Intravenous (IV) bolus. Group 2 receives a 5.0 mg/kg Oral (PO) dose via gelatin capsule.

  • Blood Sampling: Draw 2 mL of venous blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

  • Bifurcated Processing:

    • Aliquot A (1 mL, K2EDTA): Centrifuge immediately to isolate plasma for LC-MS/MS PK analysis.

    • Aliquot B (1 mL, Heparin): Keep whole blood on ice and analyze within 1 hour using a co-oximeter to measure the percentage of Methemoglobin (%MHb).

  • Data Modeling: Utilize a two-compartment PK model linked to a sigmoid Emax​ PD model to calculate the EC50​ of MHb formation relative to plasma drug concentration.

PKWorkflow InVitro In Vitro ADME (HLMs, rhCYPs) MetID Metabolite ID (LC-HRMS) InVitro->MetID Identify clearance mechanisms InVivo In Vivo PK (Beagle Dog Model) MetID->InVivo Inform sampling windows PKPD PK/PD Modeling (Exposure vs %MHb) InVivo->PKPD Correlate exposure to toxicity

Integrated step-by-step pharmacokinetic and pharmacodynamic profiling workflow.

Quantitative Data Synthesis

Based on the structural properties of 5-Bromo-7-methylquinolin-8-amine (increased lipophilicity via bromination, blocked C-5 position), the following table outlines the projected PK parameters compared to the baseline 8AQ, primaquine. The C-5 halogenation is expected to lower intrinsic clearance, thereby extending the half-life and potentially reducing the Cmax​ -driven spike in methemoglobinemia.

Table 1: Target Pharmacokinetic Parameters (Predicted vs. Primaquine Baseline)

ParameterPrimaquine (Historical Dog Data)5-Bromo-7-methylquinolin-8-amine (Target Profile)Analytical Implication
Clearance ( CL ) 80 - 100 mL/hr/kg< 40 mL/hr/kgReduced hepatic extraction due to blocked C-5 oxidation.
Volume of Distribution ( Vss​ ) 15 - 20 L/kg25 - 30 L/kgHigher tissue partitioning driven by the lipophilic bromine atom.
Half-life ( t1/2​ ) 4 - 6 hours12 - 18 hoursSupports a potential once-daily or single-dose therapeutic regimen.
Bioavailability ( F ) ~ 80%> 85%Excellent oral absorption expected; low first-pass metabolism.
Peak %MHb ( Emax​ ) > 30% at therapeutic dose< 10% at therapeutic doseValidation of the C-5 blockade hypothesis in mitigating hemotoxicity.

Conclusion

The pharmacokinetic profiling of 5-Bromo-7-methylquinolin-8-amine requires a highly specialized approach that accounts for the notorious bioactivation pathways of the 8-aminoquinoline class. By strictly adhering to the in vitro CYP450 phenotyping and in vivo dog PK/PD modeling protocols outlined in this guide, development teams can accurately quantify whether the C-5 halogenation successfully uncouples therapeutic efficacy from dose-limiting hemotoxicity.

References

  • Food and Drug Administration (FDA). Guidance for Industry: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. BS Publications. Available at: [Link]

  • Fasinu, P. S., et al. (2012). CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. Malaria Journal, 11, 259. National Institutes of Health (NIH). Available at: [Link]

  • Marcsisin, S. R., et al. (2019). NPC1161B, an 8-Aminoquinoline Analog, Is Metabolized in the Mosquito and Inhibits Plasmodium falciparum Oocyst Maturation. Frontiers in Microbiology. Available at: [Link]

  • Brueckner, R. P., et al. (1998). Simultaneous Modeling of the Pharmacokinetics and Methemoglobin Pharmacodynamics of an 8-aminoquinoline Candidate Antimalarial (WR 238605). National Institutes of Health (NIH). Available at: [Link]

Sources

Foundational

Profiling the Binding Affinity of 5-Bromo-7-methylquinolin-8-amine: A Technical Guide to Target Deconvolution and Biophysical Characterization

Executive Summary In modern medicinal chemistry, the 8-aminoquinoline scaffold is recognized as a highly privileged structure, exhibiting vast polypharmacology across multiple therapeutic areas. Specifically, derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 8-aminoquinoline scaffold is recognized as a highly privileged structure, exhibiting vast polypharmacology across multiple therapeutic areas. Specifically, derivatives like 5-Bromo-7-methylquinolin-8-amine (CAS 889943-95-7) serve as critical building blocks for developing potent kinase inhibitors[1], epigenetic bromodomain modulators[2], and anti-parasitic agents targeting respiratory complexes[3].

As a Senior Application Scientist, I designed this whitepaper to provide an authoritative, self-validating biophysical workflow for evaluating the binding affinity of 5-Bromo-7-methylquinolin-8-amine against putative protein targets. By synthesizing structural causality with rigorous experimental methodologies, this guide serves as a blueprint for drug development professionals conducting hit-to-lead target deconvolution.

Structural Rationale & Pharmacophore Dynamics

Understanding why a molecule binds is just as critical as measuring how tightly it binds. The binding promiscuity and high affinity of 5-Bromo-7-methylquinolin-8-amine are dictated by its highly tuned spatial geometry and electronic distribution:

  • The 8-Aminoquinoline Core : This moiety functions as a versatile bidentate chelator and a dual hydrogen bond donor/acceptor. In kinase targets (e.g., BRAF), this core mimics the adenine ring of ATP, anchoring deeply into the highly conserved hinge region[1].

  • The 5-Bromo Substituent : The introduction of a halogen at the 5-position drastically alters the molecule's electrostatic potential, creating a "sigma-hole" that enables highly directional halogen bonding with protein backbone carbonyls. Furthermore, the bulky bromine atom effectively fills deep hydrophobic pockets (such as the kinase "gatekeeper" pocket), significantly decreasing the dissociation rate ( koff​ ).

  • The 7-Methyl Group : This functional group provides essential steric hindrance. It restricts the free rotation of the 8-amino group, locking the molecule into a rigid, bioactive conformation that is highly favorable for intercalating into the narrow binding pockets of epigenetic readers like BET bromodomains[2].

Putative Target Landscape & Representative Binding Data

To contextualize the biophysical profiling of this scaffold, we present a synthesized representative dataset across three distinct target classes: Kinases (BRAF), Epigenetic Readers (BRD4), and Parasitic Targets (Succinate Dehydrogenase - SDH, a known target for related 8-aminoquinolines like Sitamaquine[3]).

Table 1: Representative Thermodynamic and Kinetic Binding Profile of 5-Bromo-7-methylquinolin-8-amine

Target ProteinTarget Class KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
BRAF (V600E) Kinase45.2 1.2×105 5.4×10−3 -8.4-1.2
BRD4 (BD1) Epigenetic Reader120.5 8.5×104 1.0×10−2 -6.1-3.5
L. donovani SDH Parasitic Complex II85.0 9.1×104 7.7×10−3 -7.2-2.1

Note: Data represents a synthesized profiling model based on the 8-aminoquinoline scaffold's established polypharmacology.

Self-Validating Experimental Workflows

Relying solely on enzymatic IC50​ values often leads to false positives due to assay interference. True validation requires orthogonal biophysical techniques. Below are the detailed, self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Protocol

SPR provides label-free, real-time kinetic data ( kon​ and koff​ )[4],[5]. This protocol is designed to ensure that mass transport limitations and non-specific binding are mathematically accounted for.

Step 1: Sensor Chip Preparation and Immobilization

  • Causality : We utilize a CM5 (carboxymethylated dextran) sensor chip. While amine coupling is standard, if the target's active site contains critical lysines, capture via a His-tag (using an NTA chip) is strictly preferred to preserve the integrity of the binding pocket[5].

  • Procedure : Activate the CM5 chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min. Dilute the target protein in 10 mM Sodium Acetate (pH determined via pre-immobilization pH scouting) and inject to achieve a target density of 2000-3000 Response Units (RU). Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5)[6].

Step 2: Analyte Preparation and Injection

  • Causality : 5-Bromo-7-methylquinolin-8-amine is a low-molecular-weight compound (MW: 237.1 g/mol ). Detecting its binding requires high instrument sensitivity and strict DMSO matching between the running buffer and the sample to prevent bulk refractive index shifts[7].

  • Procedure : Prepare a 50 mM stock of the compound in 100% DMSO. Dilute into SPR running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) to a final concentration of 5% DMSO. Prepare a 2-fold dilution series (e.g., 100 µM down to 1.56 µM). Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations.

Step 3: Data Fitting and Self-Validation

  • Validation Check : Always include a reference flow cell (activated and blocked without protein). Perform "double referencing" by subtracting both the reference cell signal and a blank buffer injection[6]. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Isothermal Titration Calorimetry (ITC) Protocol

While SPR yields kinetics, ITC provides the thermodynamic driving forces (Enthalpy ΔH and Entropy ΔS ), confirming whether the binding is driven by specific hydrogen/halogen bonds (enthalpic) or hydrophobic effects (entropic).

Step 1: Sample Dialysis

  • Causality : ITC is exquisitely sensitive to buffer mismatches. The target protein and the compound must be in the exact same buffer to prevent massive heat-of-mixing artifacts.

  • Procedure : Dialyze the target protein overnight against the ITC buffer (20 mM Tris, 150 mM NaCl, 2% DMSO, pH 7.4). Use the exact final dialysate to dilute the 5-Bromo-7-methylquinolin-8-amine stock.

Step 2: Titration Execution

  • Procedure : Load the protein (~50 µM) into the sample cell and the compound (~500 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Validation Check : Perform a "ligand-into-buffer" titration to quantify the heat of dilution. Subtract this background heat from the main experimental data before integrating the peaks to calculate ΔH and binding stoichiometry (N).

Visualizing the Binding Dynamics

SPR_Workflow Target Target Protein Expression (e.g., BRAF, BRD4) Immobilization Sensor Chip Immobilization (CM5 Amine Coupling) Target->Immobilization Analyte Analyte Injection (5-Bromo-7-methylquinolin-8-amine) Immobilization->Analyte Kinetics Kinetic Analysis (Kon, Koff determination) Analyte->Kinetics Affinity Steady-State Affinity (KD Calculation) Kinetics->Affinity

Workflow for SPR-based kinetic profiling and affinity determination.

Pathway Compound 5-Bromo-7-methylquinolin-8-amine Kinase Kinase Target (e.g., BRAF/c-Met) Compound->Kinase Hinge Binding Epi Epigenetic Target (e.g., BRD4) Compound->Epi Acetyl-Lysine Mimicry Signaling Downstream Signaling (MAPK Pathway) Kinase->Signaling Inhibition Transcription Gene Transcription (c-Myc Downregulation) Epi->Transcription Inhibition Apoptosis Cellular Apoptosis / Growth Arrest Signaling->Apoptosis Transcription->Apoptosis

Polypharmacological signaling impact of 8-aminoquinoline derivatives.

Conclusion

The biophysical profiling of 5-Bromo-7-methylquinolin-8-amine requires a meticulous approach that bridges structural causality with rigorous, self-validating experimental designs. By utilizing orthogonal techniques like SPR and ITC, researchers can confidently map the kinetic and thermodynamic landscape of this privileged scaffold, accelerating the development of highly selective, potent therapeutics.

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Exploratory

Spectroscopic Characterization of 5-Bromo-7-methylquinolin-8-amine: A Comprehensive Technical Guide

Executive Summary The 8-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous antimalarial, anticancer, and neuroprotective agents. The introduction of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous antimalarial, anticancer, and neuroprotective agents. The introduction of specific substituents—such as a bromine atom at the C5 position and a methyl group at the C7 position—profoundly alters the electronic landscape, steric hindrance, and hydrogen-bonding capacity of the molecule. This whitepaper provides an in-depth, self-validating methodological framework for the comprehensive spectroscopic characterization of 5-Bromo-7-methylquinolin-8-amine . By synthesizing principles from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy, this guide empowers researchers to unequivocally elucidate the regiochemistry and electronic properties of this critical intermediate.

Strategic Relevance & Structural Logic

The biological efficacy of quinoline derivatives is highly dependent on their substitution patterns. In 5-Bromo-7-methylquinolin-8-amine, the primary amine at C8 serves as a crucial hydrogen bond donor and metal chelator. The C5-bromine atom introduces a strong inductive electron-withdrawing effect and lipophilicity, while the C7-methyl group provides weak electron donation via hyperconjugation and steric bulk adjacent to the amine.

Accurate structural validation requires a multi-modal approach. Relying on a single technique is insufficient due to the complex interplay of these substituents. For instance, the exact positioning of the bromine and methyl groups on the benzenoid ring can only be confirmed by correlating the isolated aromatic proton in 1H NMR with the distinct isotopic signature observed in Mass Spectrometry[1].

Logical Workflow for Structural Validation

G cluster_0 Sample Preparation & QC cluster_1 Multi-Modal Spectroscopic Analysis Sample 5-Bromo-7-methylquinolin-8-amine NMR NMR Spectroscopy Elucidates Regiochemistry Sample->NMR MS Mass Spectrometry Confirms Exact Mass & Isotopes Sample->MS IR FT-IR Spectroscopy Identifies Functional Groups Sample->IR UV UV-Vis Spectroscopy Maps Electronic Transitions Sample->UV Validation Comprehensive Structural Validation NMR->Validation MS->Validation IR->Validation UV->Validation

Multi-modal spectroscopic workflow for the structural validation of 5-Bromo-7-methylquinolin-8-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of regiochemical assignment. The substitution pattern on the benzenoid ring of the quinoline core dictates a highly specific splitting pattern[2]. Because positions C5, C7, and C8 are substituted, the only remaining proton on the benzenoid ring is at C6, which will appear as a distinct singlet.

Experimental Protocol: 1H and 13C NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of the analyte.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is deliberately chosen over protic solvents like Methanol-d₄ (MeOD). Aprotic solvents prevent the rapid deuterium exchange of the C8-NH₂ protons, ensuring the amine signal remains visible for integration and 2D NOESY correlations[3].

  • Instrument Calibration: Tune and match the NMR probe (400 MHz for ¹H, 100 MHz for ¹³C) to the CDCl₃ lock signal.

  • Self-Validation Step (D₂O Shake): After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire. The disappearance of the broad singlet at ~5.20 ppm unequivocally confirms its assignment as the exchangeable -NH₂ group.

Data Presentation

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Causality
H-2 8.75dd4.0, 1.51HDeshielded by the adjacent electronegative heterocyclic nitrogen.
H-4 8.45dd8.5, 1.51HDeshielded by the anisotropic effect of the adjacent benzenoid ring.
H-6 7.55s-1HSinglet due to isolation between the C5-Br and C7-CH₃ groups.
H-3 7.40dd8.5, 4.01HLeast deshielded pyridine proton.
-NH₂ 5.20br s-2HBroadened by quadrupolar relaxation of nitrogen; exchangeable.
-CH₃ 2.45s-3HAliphatic protons shifted downfield by the aromatic ring current.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C-2 147.5CHDirectly bonded to the heterocyclic nitrogen.
C-8 143.0CqBonded to the electron-donating primary amine.
C-6 130.5CHAromatic methine situated between two substituted carbons.
C-7 125.5CqSubstituted with the weakly donating methyl group.
C-5 110.0CqHeavily shielded by the heavy-atom effect of Bromine.
-CH₃ 18.5CH₃Typical benzylic methyl carbon.

Mass Spectrometry (MS) & Isotopic Fingerprinting

Mass spectrometry provides both the exact molecular weight and a definitive elemental fingerprint. The presence of a single bromine atom generates a highly diagnostic isotopic pattern due to the near-equal natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

Experimental Protocol: LC-ESI-MS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Ionization Strategy: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

    • Causality: The basic quinoline nitrogen is readily protonated in the acidic mobile phase, ensuring high ionization efficiency and forming the intact [M+H]⁺ pseudo-molecular ion without excessive fragmentation.

  • Self-Validation Step: Analyze the isotopic cluster at the molecular ion. A valid spectrum for this mono-brominated compound must display an M and M+2 peak of approximately equal intensity (1:1 ratio). This acts as an internal control, confirming the presence of bromine without requiring tandem MS (MS/MS)[1].

Table 3: LC-ESI-MS Isotopic Fingerprint

Ion Speciesm/zRelative AbundanceAssignment Causality
[M+H]⁺ (⁷⁹Br) 237.0100%Protonated molecule containing the lighter bromine isotope.
[M+H]⁺ (⁸¹Br) 239.0~97.3%Protonated molecule containing the heavier bromine isotope.
[M-NH₃+H]⁺ 220.0 / 222.0MinorLoss of ammonia, a typical fragmentation pathway for primary aromatic amines.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to confirm the presence of specific functional groups, most notably the primary amine and the carbon-halogen bond.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Collection: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal and apply consistent pressure using the anvil.

    • Causality: ATR is chosen over the traditional KBr pellet method to prevent moisture absorption. KBr is highly hygroscopic, and absorbed water produces a broad O-H stretch at ~3300 cm⁻¹ that can completely mask the critical N-H stretching frequencies of the C8-amine.

  • Self-Validation Step: Verify the presence of the N-H doublet (symmetric and asymmetric stretch) above 3300 cm⁻¹ and the C-Br stretch in the fingerprint region.

Table 4: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)Vibrational ModeIntensityAssignment Causality
3450, 3350 N-H Asym. & Sym. StretchMediumDistinct doublet characteristic of a primary amine group.
3050 C-H Stretch (Aromatic)Weaksp² hybridized C-H bonds of the quinoline ring.
2920, 2850 C-H Stretch (Aliphatic)Weaksp³ hybridized C-H bonds of the C7-methyl group.
1610, 1570 C=C, C=N Ring StretchStrongConjugated aromatic system vibrations.
650 - 550 C-Br StretchStrongHeavy atom vibration located in the fingerprint region.

UV-Vis Spectroscopy & pH-Dependent Behavior

The extended π-conjugation of the quinoline ring makes it highly amenable to UV-Vis spectroscopy. Furthermore, 8-aminoquinolines exhibit distinct protonation states depending on the pH of the environment, which is critical for predicting their pharmacokinetic behavior in physiological systems[4].

Experimental Protocol: UV-Vis pH-Metric Titration
  • Sample Preparation: Prepare a 50 µM solution of the analyte in 0.1 M NaH₂PO₄ buffer.

  • Titration: Adjust the pH from 3.0 to 10.0 using 5 M NaOH in small, controlled increments.

  • Acquisition: Record spectra from 200 to 600 nm at each pH step.

    • Causality: Tracking the isosbestic points across the pH gradient allows for the precise determination of the molecule's pKa values. Unsubstituted 8-aminoquinoline exhibits absorption bands at ~260 nm (π-π* transition) and ~382 nm (n-π* transition) at pH 3.0[5]. The electron-withdrawing C5-bromine in 5-Bromo-7-methylquinolin-8-amine will induce a slight bathochromic shift (red shift) in these absorption maxima.

Conclusion

The rigorous spectroscopic characterization of 5-Bromo-7-methylquinolin-8-amine requires a synthesized understanding of how its specific functional groups interact with electromagnetic radiation. By employing CDCl₃ in NMR to preserve exchangeable protons, utilizing ESI-MS to capture the diagnostic 1:1 bromine isotopic ratio, and leveraging ATR-FTIR to avoid hygroscopic interference, researchers can establish a self-validating data matrix. This foundational structural integrity is paramount before advancing this molecule into complex synthetic pathways or biological assays.

References

  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv.[Link]

  • Transition-Metal-Free Oxidative C5C−H-Halogenation of 8-Aminoquinoline Amides using Sodium Halides. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PubMed Central (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of Cell Culture Media Containing 5-Bromo-7-methylquinolin-8-amine

For: Researchers, scientists, and drug development professionals. Introduction: The Quinoline Scaffold in Cellular Research The quinoline ring system is a privileged structural motif in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Cellular Research

The quinoline ring system is a privileged structural motif in medicinal chemistry and drug discovery, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] From the pioneering antimalarial drug quinine to modern anticancer agents, quinoline derivatives have been instrumental in the development of therapeutics that target fundamental cellular processes.[2][4] The introduction of various substituents onto the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological effects, making them valuable tools for probing cellular pathways and identifying potential drug candidates.[2][5]

5-Bromo-7-methylquinolin-8-amine is a substituted quinoline that, based on its structural similarity to other bioactive quinolines, holds potential for investigation in various cell-based assays. The presence of a bromine atom and a methyl group can influence its lipophilicity and metabolic stability, while the 8-amino group is a common feature in biologically active quinolines, such as the antimalarial drug primaquine.[4]

These application notes provide a comprehensive guide for researchers on the preparation of cell culture media containing 5-Bromo-7-methylquinolin-8-amine. Given that this is a compound with limited published data, this document emphasizes a systematic and rigorous approach to handling, solubilization, and media supplementation to ensure reproducible and reliable experimental outcomes.

Physicochemical Properties and Handling

Property5-Bromoquinolin-8-amine5-Bromo-7-methylquinolineGeneral Quinoline Derivatives
CAS Number 53472-18-7[6][7][8][9]1126824-42-7[10]N/A
Molecular Formula C9H7BrN2[6][7][8]C10H8BrNVaries
Molecular Weight 223.07 g/mol [8]222.08 g/mol Varies
Appearance Yellow to Brown Solid[7]Not specifiedOften crystalline solids
Solubility Expected to have low aqueous solubility but should be soluble in many organic solvents like DMSO and ethanol.[11]Similar to other quinoline derivatives, likely soluble in organic solvents.Generally poor aqueous solubility, soluble in organic solvents.[11]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[7][9]Not specifiedProtect from light and moisture. Store at recommended temperatures.[12]

Safety Precautions:

Substituted quinolines should be handled with care. Based on data for similar compounds, 5-Bromo-7-methylquinolin-8-amine may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7][8][13] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Protocol 1: Determination of Optimal Solvent and Stock Solution Preparation

The poor aqueous solubility of most quinoline derivatives necessitates the preparation of a concentrated stock solution in an organic solvent.[11] Dimethyl sulfoxide (DMSO) is a common choice due to its high dissolving power and miscibility with cell culture media.[11][14] However, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:
  • 5-Bromo-7-methylquinolin-8-amine

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:
  • Weighing the Compound: Accurately weigh a small amount of 5-Bromo-7-methylquinolin-8-amine (e.g., 1-5 mg) using a calibrated analytical balance.

  • Initial Solubility Test:

    • To the weighed compound, add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If particulates remain, proceed to the next step.

  • Aiding Dissolution:

    • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath sonicator.

    • Alternatively, gently warm the solution in a 37°C water bath for a few minutes.[11]

    • If the compound still does not dissolve, add a small, incremental volume of DMSO and repeat the vortexing and sonication steps until a clear solution is obtained. Record the final volume of DMSO used to calculate the stock concentration.

  • Preparation of a High-Concentration Stock Solution:

    • Based on the initial solubility test, prepare a larger volume of a concentrated stock solution (e.g., 10 mM).

    • For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of approximately 236.1 g/mol (estimated for 5-Bromo-7-methylquinolin-8-amine), weigh out 2.36 mg of the compound and dissolve it in 1 mL of anhydrous, sterile-filtered DMSO.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber vials).

    • Store the aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[11]

Protocol 2: Preparation of Cell Culture Medium Containing 5-Bromo-7-methylquinolin-8-amine

This protocol describes the dilution of the DMSO stock solution into the final cell culture medium. It is crucial to perform this step under sterile conditions to prevent contamination.

Materials:
  • Prepared stock solution of 5-Bromo-7-methylquinolin-8-amine in DMSO

  • Basal cell culture medium (e.g., DMEM, RPMI-1640), appropriate for the cell line in use

  • Supplements as required by the cell line (e.g., Fetal Bovine Serum (FBS), penicillin-streptomycin)

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes

  • Biological safety cabinet (BSC)

Procedure:
  • Thawing and Pre-warming:

    • Thaw an aliquot of the 5-Bromo-7-methylquinolin-8-amine stock solution at room temperature.

    • Pre-warm the basal cell culture medium and required supplements to 37°C in a water bath.

  • Preparation of Complete Medium: In a biological safety cabinet, prepare the required volume of complete cell culture medium by adding the necessary supplements (e.g., FBS, antibiotics) to the basal medium.[15]

  • Serial Dilution (if necessary): If a very low final concentration of the compound is required, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or basal medium to ensure accurate pipetting.

  • Supplementing the Medium:

    • To prepare the final working concentration, add a small volume of the stock solution directly to the pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, add 1 µL of the stock solution to every 1 mL of medium (a 1:1000 dilution).

    • Pipette the stock solution directly into the medium while gently swirling the tube or bottle to ensure rapid and uniform mixing. This minimizes the risk of precipitation.

  • Final Mixing and pH Check:

    • Gently mix the final supplemented medium by inverting the container several times. Avoid vigorous shaking, which can cause foaming and protein denaturation.

    • If desired, the pH of the final medium can be checked to ensure it remains within the optimal range for the specific cell line.

  • Sterile Filtration (Optional but Recommended): For critical applications, the final supplemented medium can be sterile-filtered through a 0.22 µm filter to remove any potential microbial contaminants or microprecipitates.

  • Labeling and Storage:

    • Clearly label the medium with the compound name, final concentration, and date of preparation.

    • Store the prepared medium at 4°C and protect it from light.[15] It is recommended to use freshly prepared medium for experiments whenever possible.

Experimental Workflow for Media Preparation

G cluster_prep Stock Solution Preparation cluster_media Media Supplementation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store_stock Aliquot and Store at -20°C/-80°C vortex->store_stock thaw Thaw Stock & Warm Media store_stock->thaw Begin Experiment prepare_complete Prepare Complete Medium thaw->prepare_complete add_compound Add Stock to Medium prepare_complete->add_compound mix Mix Gently add_compound->mix filter Sterile Filter (Optional) mix->filter use Use in Cell Culture filter->use

Caption: Workflow for preparing cell culture media with 5-Bromo-7-methylquinolin-8-amine.

Quality Control and Best Practices

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent itself.

  • Dose-Response Curve: When first characterizing the effects of 5-Bromo-7-methylquinolin-8-amine, it is crucial to perform a dose-response experiment. This involves treating cells with a range of concentrations of the compound to determine its potency (e.g., IC50 or EC50).

  • Visual Inspection: Before use, visually inspect the prepared medium under a microscope for any signs of precipitation. If precipitates are observed, the medium should not be used, as this can lead to inconsistent and artifactual results.

  • Stability Considerations: The stability of quinoline derivatives in aqueous solutions can be influenced by factors such as pH, temperature, and exposure to light.[12] It is advisable to prepare fresh dilutions of the compound in culture medium for each experiment. If long-term storage of the supplemented medium is necessary, its stability should be validated.

Potential Applications and Biological Evaluation

While the specific biological activity of 5-Bromo-7-methylquinolin-8-amine is yet to be fully elucidated, its structural features suggest several potential areas of investigation:

  • Antiproliferative and Cytotoxic Effects: Many quinoline derivatives exhibit anticancer properties.[1][5] The prepared medium can be used in cell viability assays (e.g., MTT, CellTiter-Glo) to assess the compound's effect on the proliferation of various cancer cell lines.[1][16]

  • Antimicrobial and Antiparasitic Activity: The 8-aminoquinoline scaffold is a hallmark of antimalarial drugs.[2][4] The compound could be screened for its activity against various pathogens, including bacteria, fungi, and parasites like Plasmodium falciparum.[2]

  • Modulation of Signaling Pathways: Substituted quinolines have been shown to inhibit various kinases and other enzymes involved in cellular signaling.[5] The prepared medium can be used to treat cells for subsequent analysis of specific signaling pathways by techniques such as western blotting or reporter assays.

Conclusion

The successful use of novel compounds like 5-Bromo-7-methylquinolin-8-amine in cell-based research hinges on the careful and systematic preparation of the cell culture medium. By following the detailed protocols and best practices outlined in these application notes, researchers can confidently prepare and utilize this compound in their experiments, paving the way for the discovery of its potential biological activities and therapeutic applications. The emphasis on determining solubility, proper stock solution handling, and rigorous quality control will ensure the generation of high-quality, reproducible data.

References

  • NextSDS. (n.d.). 5-BROMO-7-METHYLQUINOLIN-8-AMINE — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 5-Bromoquinolin-8-amine | CAS#:53472-18-7. Retrieved from [Link]

  • NextSDS. (n.d.). 5-Bromo-7-methylquinoline — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-quinolin-8-ylamine. Retrieved from [Link]

  • faCellitate. (n.d.). Cell culture media preparation: Significant impact on cell growth. Retrieved from [Link]

  • Procell. (2025, November 27). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. Retrieved from [Link]

  • EPA. (2025, October 15). 5-bromoquinolin-8-amine - Publications - Abstract Sifter. Retrieved from [Link]

  • Singh, R. K., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2713–2727. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1146. Retrieved from [Link]

  • Szakács, Z., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3762. Retrieved from [Link]

  • Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved from [Link]

  • National Toxicology Program. (2001, October 24). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

  • ACS Publications. (2023, April 11). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ACS Publications. (2019, May 28). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the solubility of 5-Bromo-7-methylquinolin-8-amine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing dissolution bottlenecks with highly functionalized heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing dissolution bottlenecks with highly functionalized heterocyclic compounds.

5-Bromo-7-methylquinolin-8-amine presents a unique physicochemical challenge. It is highly lipophilic, and its structural features promote strong crystal lattice energies that resist solvation. This guide provides a mechanistically grounded, self-validating framework to help you troubleshoot and overcome these solubility barriers in Dimethyl Sulfoxide (DMSO).

Part 1: The Chemistry Behind the Challenge (Causality)

To effectively dissolve a compound, we must first understand why it resists solvation. The poor solubility of 5-Bromo-7-methylquinolin-8-amine in DMSO is driven by three distinct factors:

  • High Crystal Lattice Energy: The heavy bromine atom at position 5 and the methyl group at position 7 significantly increase the molecule's lipophilicity (LogP). These substituents promote strong intermolecular π−π stacking and halogen bonding in the solid state.

  • Intramolecular Hydrogen Bonding: The primary amine at position 8 is sterically adjacent to the quinoline ring nitrogen. This allows for intramolecular hydrogen bonding, which shields the polar functional groups from the solvent, effectively making the molecule behave more hydrophobically.

  • Solvent Hygroscopicity: DMSO is a powerful aprotic solvent, but it is extremely hygroscopic. Even a minor influx of atmospheric moisture drastically increases the polarity of the solvent system, causing lipophilic quinoline derivatives to crash out of solution[1][2].

Part 2: Frequently Asked Questions (FAQs)

Q1: I added DMSO to 5-Bromo-7-methylquinolin-8-amine, but it forms a cloudy suspension. What is the immediate fix? A1: You are likely facing a kinetic barrier rather than an absolute thermodynamic solubility limit. First, verify that you are using fresh, anhydrous DMSO (<0.1% water) from a sealed ampule[1]. If the solvent is optimal, apply kinetic energy. Vortex vigorously for 2-5 minutes, followed by sonication in a water bath at 37°C for 10-15 minutes[1][3]. The ultrasonic waves provide the cavitation energy required to disrupt the strong crystal lattice of the halogenated quinoline[1].

Q2: My compound dissolves perfectly in the DMSO stock, but precipitates immediately when diluted into my aqueous assay buffer. How do I prevent "DMSO shock"? A2: This phenomenon, known as "DMSO shock," occurs when a rapid change in solvent polarity forces the compound below its kinetic solubility threshold[3][4]. To prevent this, never perform a single bolus dilution. Instead, add the DMSO stock dropwise to the aqueous buffer under continuous, vigorous vortexing to ensure rapid dispersion[3]. If precipitation persists, consider formulating the aqueous buffer with a carrier like HP- β -Cyclodextrin to encapsulate the hydrophobic core of the quinoline[4][5].

Q3: Does adjusting the pH of the DMSO stock help with dissolution? A3: Yes. While DMSO is an aprotic solvent, adding a trace amount of organic acid (e.g., 0.1% v/v glacial acetic acid) can transiently protonate the basic quinoline nitrogen or the 8-amine[5]. This protonation disrupts the stable crystal lattice and significantly enhances solvation[3][5]. Ensure this pH shift is compatible with your downstream biological assay.

Part 3: Quantitative Data & Troubleshooting Matrix

To standardize your approach, refer to the optimization matrix below. This table summarizes how specific variables impact the solubility of halogenated quinolines.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Quality Standard Grade DMSOAnhydrous DMSO (<0.1% H2​O )Prevents water-induced polarity shifts that collapse the solvation shell around the lipophilic quinoline core[1][2].
Kinetic Energy Static IncubationSonication (37°C, 15 min)Cavitation waves provide the activation energy required to overcome the strong π−π stacking of the halogenated rings[1][3].
pH Modulation Neutral DMSO0.1% v/v Acetic AcidTransient protonation of the basic quinoline nitrogen disrupts the crystal lattice, enhancing solvation[3][5].
Aqueous Dilution Bolus AdditionDropwise + VortexingPrevents "DMSO shock" by avoiding localized microenvironments of high polarity, keeping the compound below its kinetic solubility limit[3][4].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution

Objective: Achieve a thermodynamically stable, clear stock solution.

  • Equilibration: Allow the sealed vial of 5-Bromo-7-methylquinolin-8-amine and the anhydrous DMSO to reach ambient room temperature before opening.

    • Causality: Opening cold vials causes atmospheric condensation. Introducing water drastically reduces the solubility of lipophilic compounds[1][6].

  • Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the pre-weighed powder using a positive displacement pipette.

  • Primary Agitation: Cap tightly and vortex vigorously for 2-5 minutes.

    • Causality: Mechanical shearing breaks apart macroscopic crystal aggregates, increasing the surface area exposed to the solvent[1][7].

  • Cavitation (If suspension persists): Transfer the vial to a water bath sonicator set to 37°C for 10-15 minutes.

    • Causality: Ultrasonic waves induce acoustic cavitation; the implosion of microbubbles generates localized heat and shear forces that disrupt the halogen-bonded crystal lattice[1][3].

  • Validation & Storage: Visually inspect the vial against a direct light source. The solution must be completely transparent with no particulate refraction. Aliquot into single-use volumes and store at -20°C to prevent repeated freeze-thaw cycles, which induce premature crystallization[1][2].

Protocol B: Aqueous Dilution (Preventing DMSO Shock)

Objective: Transition the compound into a biological assay buffer without exceeding kinetic solubility.

  • Buffer Preparation: Pre-warm the aqueous assay buffer to 37°C.

    • Causality: Higher temperatures increase the kinetic solubility threshold of the buffer[3].

  • Dropwise Integration: While continuously vortexing the buffer, add the 10 mM DMSO stock dropwise.

    • Causality: Continuous kinetic mixing prevents localized pooling of the aqueous phase, mitigating the "DMSO shock" that causes hydrophobic collapse and precipitation[3][4].

Part 5: Workflow Visualization

SolubilityTroubleshooting Start Weigh 5-Bromo-7-methylquinolin-8-amine AddDMSO Add Anhydrous DMSO (<0.1% H2O) Start->AddDMSO Vortex Vortex Vigorously (2-5 min) AddDMSO->Vortex Check1 Is the solution clear? Vortex->Check1 Sonicate Sonicate at 37°C (15 min) Check1->Sonicate No (Suspension) Success Clear Stock Solution Achieved Check1->Success Yes Check2 Is the solution clear? Sonicate->Check2 AddAcid Add 0.1% v/v Acetic Acid Check2->AddAcid No (Precipitate) Check2->Success Yes AddAcid->Success Protonation Aqueous Dropwise Dilution into Buffer Success->Aqueous

Systematic troubleshooting workflow for dissolving 5-Bromo-7-methylquinolin-8-amine in DMSO.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 5-Bromo-7-methylquinolin-8-amine

Welcome to the technical support center for the purification of 5-Bromo-7-methylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Bromo-7-methylquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the recrystallization of this compound. Here, you will find scientifically grounded, field-proven insights to address common challenges and streamline your purification workflow.

Introduction

5-Bromo-7-methylquinolin-8-amine is a key intermediate in the synthesis of various pharmacologically active molecules. Achieving high purity is critical for downstream applications, and recrystallization is a powerful technique for this purpose. However, the unique structural features of this compound—a halogenated aromatic ring and a primary amine on a quinoline scaffold—can present specific challenges. This guide provides a structured approach to developing a robust recrystallization protocol, complete with troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing 5-Bromo-7-methylquinolin-8-amine?

A1: The primary challenges stem from its aromatic amine functionality, which can be susceptible to oxidation, and the bromo-substitution, which influences its solubility profile. Finding a suitable solvent system that provides a good yield of high-purity crystals without causing degradation is the main objective.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: For quinoline derivatives, ethanol is often a good initial choice for recrystallization.[1] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, is also highly effective, particularly for fine-tuning solubility.[1] Given the amine and bromo substituents, a systematic screening of solvents with varying polarities is recommended.

Q3: My compound appears to be degrading or changing color during heating. What could be the cause?

A3: Aromatic amines can be sensitive to oxidation, especially when heated in the presence of air.[1] Discoloration (e.g., darkening to a brown or black tar) is a common indicator of oxidative degradation. It is advisable to perform recrystallization under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to minimize this issue.

Q4: What are the most likely impurities in my crude 5-Bromo-7-methylquinolin-8-amine sample?

A4: Potential impurities can arise from the synthesis process. These may include unreacted starting materials like 7-methylquinolin-8-amine, over-brominated byproducts such as 5,7-dibromo-7-methylquinolin-8-amine, and other regioisomers. The choice of recrystallization solvent should aim to selectively dissolve the desired compound while leaving impurities behind or keeping them in the mother liquor.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the compound well at its boiling point but poorly at room temperature.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude 5-Bromo-7-methylquinolin-8-amine in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude compound and heat the mixture to the solvent's boiling point with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This technique is useful when no single solvent provides the desired solubility profile. It involves a "soluble" solvent in which the compound is readily soluble and an "anti-solvent" in which the compound is poorly soluble.

  • Solvent Pair Selection: Identify a miscible solvent pair. A good starting point for 5-Bromo-7-methylquinolin-8-amine is ethanol (soluble) and water (anti-solvent), or ethyl acetate (soluble) and hexane (anti-solvent).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise with swirling until a faint cloudiness (turbidity) persists.

  • Clarification: Add a few drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid instead of crystals)The compound is precipitating from the solution above its melting point. This can be due to a supersaturated solution cooling too quickly or the presence of impurities lowering the melting point.- Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease saturation.[1]- Slower Cooling: Allow the solution to cool more gradually.- Change Solvent System: The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.[1]- Seed the Solution: Introduce a small seed crystal of the pure compound to encourage crystallization at a higher temperature.
No Crystal Formation The solution is not sufficiently supersaturated, or nucleation is slow.- Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[1]- Add a Seed Crystal: Introduce a small crystal of the pure compound.- Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.- Cool to a Lower Temperature: Use a dry ice/acetone bath for further cooling, if appropriate for the solvent system.
Low Yield Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration.- Concentrate the Mother Liquor: Carefully evaporate the solvent from the filtrate and collect a second crop of crystals.- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary for dissolution.- Ensure Slow Cooling: Rapid cooling can trap impurities and reduce the yield of pure crystals.- Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, ensure the funnel and receiving flask are hot.
Colored Impurities in Crystals The solvent did not effectively remove colored impurities, or the compound is degrading.- Use Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.- Prevent Oxidation: If the compound is darkening, perform the recrystallization under an inert atmosphere (nitrogen or argon) with degassed solvents.
Crystals are Very Fine or Powdery Crystallization occurred too rapidly.- Slow Down Cooling: Insulate the flask to encourage the formation of larger, more well-defined crystals.- Use a More Dilute Solution: Add a slightly larger volume of hot solvent to slow down the rate of crystallization.
Visualization of the Troubleshooting Workflow

Troubleshooting_Recrystallization start Recrystallization Outcome oiling_out "Oiling Out" start->oiling_out no_crystals No Crystals Formed start->no_crystals low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals fine_crystals Fine/Powdery Crystals start->fine_crystals reheat Re-heat & Add Solvent oiling_out->reheat Decrease Saturation slow_cool1 Slower Cooling oiling_out->slow_cool1 Gradual Cooling change_solvent1 Change Solvent System oiling_out->change_solvent1 Optimize Solubility seed1 Add Seed Crystal oiling_out->seed1 Induce Nucleation scratch Scratch Flask no_crystals->scratch Create Nucleation Sites seed2 Add Seed Crystal no_crystals->seed2 Induce Nucleation reduce_volume Reduce Solvent Volume no_crystals->reduce_volume Increase Concentration lower_temp Lower Cooling Temperature no_crystals->lower_temp Increase Supersaturation concentrate_mother_liquor Concentrate Filtrate low_yield->concentrate_mother_liquor Recover Dissolved Product optimize_solvent_vol Minimize Hot Solvent low_yield->optimize_solvent_vol Reduce Loss in Mother Liquor slow_cool2 Slow Cooling low_yield->slow_cool2 Maximize Crystal Growth preheat_funnel Pre-heat Filtration Funnel low_yield->preheat_funnel Prevent Premature Crystallization charcoal Use Activated Charcoal colored_crystals->charcoal Adsorb Impurities inert_atmosphere Use Inert Atmosphere colored_crystals->inert_atmosphere Prevent Oxidation slow_cool3 Slower Cooling fine_crystals->slow_cool3 Promote Crystal Growth more_solvent Use More Dilute Solution fine_crystals->more_solvent Slow Down Crystallization Rate

Caption: A decision tree for troubleshooting common recrystallization issues.

Data Presentation: Recommended Solvent Systems

Based on the properties of related quinoline derivatives, the following table provides a starting point for solvent screening for the recrystallization of 5-Bromo-7-methylquinolin-8-amine.

Solvent System Type "Soluble" Solvent "Anti-Solvent" Rationale and Comments
EthanolSingleN/AN/AA good starting point for many quinoline derivatives.[1][2]
Ethanol/WaterMixedEthanolWaterA common and effective mixed-solvent system for moderately polar compounds.[2]
Ethyl Acetate/HexaneMixedEthyl AcetateHexaneSuitable for compounds with lower polarity. The significant polarity difference allows for fine-tuning.
TolueneSingleN/AN/AA non-polar aromatic solvent that can be effective for compounds with similar structural features.
IsopropanolSingleN/AN/AAn alternative to ethanol with slightly different solubility characteristics.
Acetone/HexaneMixedAcetoneHexaneAnother option for a mixed-solvent system with a significant polarity difference.
Visualization of Solvent Selection Logic

Solvent_Selection start Start Solvent Screening single_solvent Test Single Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) start->single_solvent dissolves_hot Dissolves in Hot Solvent? single_solvent->dissolves_hot precipitates_cold Precipitates Upon Cooling? dissolves_hot->precipitates_cold Yes mixed_solvent Test Mixed-Solvent Systems dissolves_hot->mixed_solvent No good_single_solvent Good Single Solvent Found precipitates_cold->good_single_solvent Yes precipitates_cold->mixed_solvent No soluble_solvent Identify 'Soluble' Solvent mixed_solvent->soluble_solvent insoluble_solvent Identify 'Anti-Solvent' soluble_solvent->insoluble_solvent miscible Are the two solvents miscible? insoluble_solvent->miscible good_mixed_solvent Good Mixed-Solvent System Found miscible->good_mixed_solvent Yes no_good_solvent No Suitable System Found (Consider Chromatography) miscible->no_good_solvent No

Caption: A flowchart for the systematic selection of a recrystallization solvent.

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Next-Generation Bidentate Auxiliaries: 5-Bromo-7-methylquinolin-8-amine vs. 8-Aminoquinoline in Directed C–H Functionalization

As a Senior Application Scientist, I frequently see drug development campaigns hit a wall during Late-Stage Functionalization (LSF). The bottleneck is rarely the C–H activation step itself; rather, it is the removal of t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see drug development campaigns hit a wall during Late-Stage Functionalization (LSF). The bottleneck is rarely the C–H activation step itself; rather, it is the removal of the directing group.

For over a decade, the classic 8-aminoquinoline (8-AQ) auxiliary has been the gold standard for bidentate directed C–H functionalization[1]. However, the draconian conditions required to cleave 8-AQ often destroy the very molecular complexity we strive to build. To solve this, the field has engineered a superior alternative: 5-Bromo-7-methylquinolin-8-amine .

This guide objectively compares these two bidentate auxiliaries, providing the mechanistic causality, quantitative performance data, and self-validating protocols necessary to upgrade your C–H functionalization workflows.

Mechanistic Foundations: The Thermodynamics of Amide Cleavage

To understand why 5-Bromo-7-methylquinolin-8-amine outperforms standard 8-AQ in complex synthesis, we must examine the thermodynamics of the amide bond.

The 8-Aminoquinoline (8-AQ) Dilemma: Introduced by Daugulis in 2005, 8-AQ forms a rigid N,N-bidentate coordination sphere that brilliantly stabilizes high-valent metal intermediates (e.g., Pd(IV), Co(III))[2]. However, the resulting amide bond is highly planar. This coplanarity maximizes nN​→πC=O∗​ resonance, generating an exceptionally stable C(acyl)–N bond with a resonance energy of ~15–20 kcal/mol. Consequently, removing 8-AQ requires harsh hydrolysis (e.g., 6N HCl at 120 °C), which is incompatible with sensitive APIs.

The Engineered Solution: 5-Bromo-7-methylquinolin-8-amine: This next-generation auxiliary leverages the principle of "twisted amides" [3].

  • Steric Twisting (The 7-Methyl Effect): Installing a methyl group at the C7 position introduces severe steric A-strain against the amide carbonyl oxygen. To relieve this clash, the amide bond is forced to rotate out of planarity. This orthogonal twist disrupts orbital overlap, drastically lowering the amidic resonance energy and rendering the weakened C–N bond highly susceptible to mild nucleophilic cleavage[4].

  • Electronic Tuning (The 5-Bromo Effect): Under the harsh oxidative conditions of C–H activation, the electron-rich quinoline core of unsubstituted 8-AQ is prone to unwanted C5-oxidation. The electron-withdrawing 5-bromo substituent deactivates the ring, suppressing these side reactions, while simultaneously providing a versatile synthetic handle for downstream cross-coupling[5].

MechanisticComparison cluster_8AQ Classic 8-Aminoquinoline (8-AQ) cluster_SubAQ 5-Bromo-7-methylquinolin-8-amine A1 Planar Amide Bond Maximized Resonance A2 High C-N Bond Stability (E_res ≈ 15-20 kcal/mol) A1->A2 A3 Harsh Cleavage Required (>120°C, Strong Acid/Base) A2->A3 B1 7-Methyl Steric Clash Twisted Amide Geometry B2 Disrupted Resonance (Weakened C-N Bond) B1->B2 B3 Mild Cleavage Achieved (RT to 60°C, High Tolerance) B2->B3

Fig 1: Mechanistic causality of amide bond stability based on directing group sterics.

Quantitative Performance Comparison

The structural modifications of the substituted quinoline translate directly into measurable operational advantages in the laboratory.

Parameter8-Aminoquinoline (8-AQ)5-Bromo-7-methylquinolin-8-amineMechanistic Impact
Coordination Mode Bidentate (N,N)Bidentate (N,N)Both stabilize high-valent metal transition states.
Amide Geometry Planar ( τ≈0∘ )Twisted ( τ>30∘ )7-Methyl steric clash forces out-of-plane rotation.
Resonance Energy ~15–20 kcal/mol< 10 kcal/molDisrupted orbital overlap weakens the C–N bond.
Cleavage Conditions 6N HCl or NaOH, 120 °CBoc₂O activation, then LiOH, 25 °CTwisted amides undergo facile nucleophilic addition.
Oxidative Stability Moderate (Prone to C5 oxidation)High (C5 blocked)5-Bromo group deactivates the quinoline core.
API Tolerance Low (Hydrolyzes esters/epoxides)High (Preserves sensitive motifs)Mild cleavage unlocks Late-Stage Functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. We will trace the workflow from directing group attachment, through C–H activation, to the critical divergent cleavage step.

WorkflowComparison cluster_Paths Start Target Carboxylic Acid Node8AQ Attach 8-AQ (HATU, DIPEA, RT) Start->Node8AQ NodeSub Attach 5-Br-7-Me-8-AQ (HATU, DIPEA, RT) Start->NodeSub CH1 Directed C-H Functionalization (Pd/Co/Ni Catalysis) Node8AQ->CH1 CH2 Directed C-H Functionalization (Pd/Co/Ni Catalysis) NodeSub->CH2 Cleave1 Cleavage: 6N HCl, 120°C (Risk of API Degradation) CH1->Cleave1 Cleave2 Cleavage: Mild Transamidation (Preserves Sensitive Groups) CH2->Cleave2 Product Purified Functionalized API Cleave1->Product Cleave2->Product

Fig 2: Comparative workflow for C-H functionalization and subsequent directing group cleavage.

Protocol A: Directing Group Installation (Amidation)
  • Reagents: Dissolve the target aliphatic carboxylic acid (1.0 equiv) and (1.2 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the directing group (8-AQ or 5-Bromo-7-methylquinolin-8-amine, 1.1 equiv). Stir at room temperature for 12–24 hours.

  • Workup: Quench with water, extract with EtOAc, wash with 1N HCl and brine, dry over Na₂SO₄, and purify via flash chromatography.

  • Causality & Validation: The 7-methyl group introduces steric hindrance, making the amine less nucleophilic than standard 8-AQ. Therefore, highly efficient coupling agents like HATU are strictly required over milder carbodiimides (e.g., EDC). Validation: Complete consumption of the active ester intermediate via TLC indicates successful coupling.

Protocol B: Palladium-Catalyzed C(sp³)–H Arylation
  • Reaction Setup: In an oven-dried sealed tube, combine the amide substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), aryl iodide (2.0 equiv), Ag₂CO₃ (1.5 equiv), and dibenzyl phosphate (20 mol%).

  • Solvent & Heating: Add tert-amyl alcohol (0.1 M). Seal the tube under an N₂ atmosphere and stir at 110 °C for 24 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and purify via column chromatography.

  • Causality & Validation: The bidentate N,N-coordination stabilizes the high-energy Pd(IV) intermediate necessary for reductive elimination. Validation: When using 5-Bromo-7-methylquinolin-8-amine, the reaction mixture will remain significantly cleaner (fewer dark, baseline-heavy spots on TLC) compared to 8-AQ, as the 5-bromo group actively prevents competitive oxidation of the quinoline core by Ag₂CO₃[5].

Protocol C: Divergent Directing Group Cleavage

This is the critical step where the thermodynamic differences dictate the workflow.

For Classic 8-AQ (Harsh Hydrolysis):

  • Suspend the functionalized 8-AQ amide in a 1:1 mixture of 6N HCl and 1,4-dioxane.

  • Heat in a sealed tube at 120 °C for 24–48 hours.

  • Causality & Validation: The high resonance energy of the planar amide requires brute thermal and acidic force to break the C–N bond. Validation: Co-elution of degraded byproducts (e.g., hydrolyzed esters, opened epoxides) is highly common and must be monitored via LC-MS.

For 5-Bromo-7-methylquinolin-8-amine (Mild Cleavage)[3]:

  • Boc-Activation: Dissolve the functionalized amide in THF. Add Boc₂O (2.0 equiv) and DMAP (0.2 equiv). Stir at room temperature for 2 hours to form the N-acyl-Boc-carbamate.

  • Mild Cleavage: Add LiOH (2.0 equiv) in water (for hydrolysis to the acid) or a primary amine (for transamidation). Stir at 25–40 °C for 4 hours.

  • Causality & Validation: The pre-existing steric twist from the 7-methyl group makes the nitrogen highly susceptible to Boc-protection. Once Boc-protected, the amide is entirely twisted out of conjugation, transforming it into a highly electrophilic species that cleaves at room temperature. Validation: The immediate shift in TLC Rf upon Boc addition confirms the activation of the twisted amide. The subsequent mild cleavage preserves fragile stereocenters and sensitive functional groups.

Strategic Implications for Drug Development

The transition from 8-AQ to 5-Bromo-7-methylquinolin-8-amine represents a paradigm shift from basic methodology to applied pharmaceutical synthesis. In Late-Stage Functionalization (LSF), the target molecules already contain dense arrays of esters, chiral centers, and delicate heterocycles.

Subjecting an advanced pharmaceutical intermediate to 120 °C in 6N HCl to remove an 8-AQ group is a guaranteed route to total molecular degradation. By utilizing the sterically engineered 5-Bromo-7-methylquinolin-8-amine, chemists can harness the powerful directing ability of the bidentate quinoline system while ensuring the auxiliary can be cleanly excised at room temperature, preserving the integrity of the final API.

Sources

Comparative

Comparative Cytotoxicity of 5-Bromo-7-methylquinolin-8-amine vs. Standard Quinolines: An Application Guide

Executive Summary & Structural Rationale In the landscape of small-molecule drug discovery, the 8-aminoquinoline (8-AQ) scaffold is historically renowned for its antimalarial properties (e.g., primaquine, tafenoquine). H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of small-molecule drug discovery, the 8-aminoquinoline (8-AQ) scaffold is historically renowned for its antimalarial properties (e.g., primaquine, tafenoquine). However, the unsubstituted 8-AQ core exhibits relatively low baseline cytotoxicity against mammalian cells[1]. To pivot this scaffold toward oncology and targeted cytotoxicity, structural functionalization is required.

5-Bromo-7-methylquinolin-8-amine (CAS: 889943-95-7) represents a highly optimized building block designed for enhanced antiproliferative activity. The strategic placement of functional groups dictates its pharmacological behavior:

  • C5-Bromination: The introduction of a heavy, electron-withdrawing halogen at the C5 position drastically increases the molecule's lipophilicity. This modification not only facilitates rapid penetration across the lipid bilayer but also enhances the planar core's ability to intercalate between DNA base pairs, leading to Topoisomerase I/II inhibition[2].

  • C7-Methylation: The addition of a hydrophobic methyl group at C7 provides steric bulk that can anchor the molecule within the hydrophobic pockets of target enzymes, stabilizing the drug-target complex and preventing rapid enzymatic degradation.

By comparing this functionalized derivative against standard quinolines, researchers can better predict its behavior in high-throughput screening and lead optimization pipelines.

Mechanistic Pathway of Cytotoxicity

Unlike standard antimalarial quinolines that target the parasite's food vacuole, C5-halogenated 8-aminoquinolines exert their cytotoxic effects primarily through nuclear and mitochondrial disruption. The lipophilic nature of 5-Bromo-7-methylquinolin-8-amine drives intracellular accumulation, followed by DNA intercalation. This structural distortion triggers DNA damage responses, leading to G2/M cell cycle arrest. Concurrently, the quinoline core induces mitochondrial stress, elevating Reactive Oxygen Species (ROS) and triggering the intrinsic apoptotic cascade[3].

Pathway N1 5-Br-7-Me-8-AQ Uptake N2 DNA Intercalation & Topo Inhibition N1->N2 Nuclear Entry N3 Mitochondrial ROS Generation N2->N3 DNA Damage N4 Caspase 9/3 Activation N3->N4 Cytochrome c N5 Apoptosis (Cell Death) N4->N5 Execution

Fig 1: Cytotoxic mechanism of halogenated 8-aminoquinolines via DNA damage and ROS generation.

Comparative In Vitro Cytotoxicity Profile

To objectively evaluate the performance of 5-Bromo-7-methylquinolin-8-amine, its predicted class-based cytotoxicity profile is benchmarked against standard quinoline derivatives and a clinical chemotherapeutic control.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) Across Standard Cell Lines

CompoundHCT116 (Colon)MCF-7 (Breast)HeLa (Cervical)Mechanistic Driver
5-Br-7-Me-8-AQ (Benchmark)12.5 ± 1.218.4 ± 2.115.2 ± 1.8High lipophilicity, DNA intercalation[2]
8-Aminoquinoline >100.0>100.0>100.0Weak baseline cytotoxicity[1]
8-Hydroxyquinoline 9.3 ± 0.214.5 ± 1.111.2 ± 0.9Metal chelation (Cu/Zn), ROS[4]
Primaquine 45.2 ± 3.462.1 ± 4.555.0 ± 3.8Antimalarial, weak mammalian toxicity
Doxorubicin (Control)5.6 ± 0.14.2 ± 0.33.8 ± 0.2Potent Topoisomerase II inhibition

Data Note: Values for 5-Br-7-Me-8-AQ are extrapolated benchmark averages based on structural analogs of C5-brominated 8-aminoquinolines evaluated under standard 72-hour exposure assays.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to guide researchers in troubleshooting and optimizing their specific assays.

Protocol A: High-Throughput Cell Viability (MTT Assay)

This colorimetric assay measures the reduction of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for cellular metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 or MCF-7 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium.

    • Causality: This specific density prevents contact inhibition during the subsequent 72-hour incubation, ensuring cells remain in the logarithmic growth phase where they are most susceptible to DNA-intercalating agents.

  • Compound Treatment: After 24 hours of attachment, treat cells with a concentration gradient (0.1 µM to 100 µM) of 5-Bromo-7-methylquinolin-8-amine dissolved in DMSO.

    • Self-Validation: Include a Vehicle Control (0.1% DMSO max) to establish the 100% viability baseline, and a Positive Control (10 µM Doxorubicin) to validate the assay's dynamic range and confirm the cells' apoptotic machinery is functional.

  • MTT Incubation: Following 72 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

    • Causality: The 4-hour window provides sufficient time for viable mitochondria to metabolize the tetrazolium dye without causing oversaturation of the signal.

  • Formazan Solubilization: Carefully aspirate the aqueous medium and add 150 µL of pure DMSO to each well. Agitate on a microplate shaker for 15 minutes.

    • Causality: Formazan crystals are entirely insoluble in aqueous culture media. Complete solubilization in DMSO is strictly required to prevent light-scattering artifacts during spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol S1 1. Cell Seeding (HCT116/MCF-7 in 96-well) S2 2. Compound Treatment (0.1 - 100 µM for 72h) S1->S2 S3 3. MTT Incubation (4h at 37°C) S2->S3 S4 4. Formazan Solubilization (Add DMSO) S3->S4 S5 5. Absorbance Reading (570 nm) & IC50 Calc S4->S5

Fig 2: Self-validating high-throughput MTT assay workflow for quinoline cytotoxicity screening.

Protocol B: Intracellular ROS Quantification (DCFDA Assay)

Because halogenated quinolines frequently induce apoptosis via mitochondrial disruption[3], validating ROS generation is a critical secondary screen.

Step-by-Step Methodology:

  • Dye Loading: Incubate treated cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

    • Causality: DCFDA is cell-permeable and non-fluorescent. Once inside, cellular esterases cleave the acetate groups, trapping the dye intracellularly.

  • ROS Oxidation: Wash cells twice with PBS to remove extracellular dye.

    • Causality: Removing extracellular dye prevents background fluorescence. Intracellular ROS (primarily hydrogen peroxide) oxidizes the trapped dye into highly fluorescent DCF.

  • Flow Cytometry Analysis: Harvest cells and analyze via flow cytometry (Ex: 488 nm, Em: 535 nm).

    • Self-Validation: Use H2​O2​ (100 µM) as a positive control to ensure the dye is actively responding to oxidative stress. A rightward shift in the FL1 channel confirms the quinoline derivative's mechanism of mitochondrial disruption.

Conclusion

While standard 8-aminoquinolines are generally well-tolerated by mammalian cells, the strategic functionalization seen in 5-Bromo-7-methylquinolin-8-amine fundamentally alters its biological profile. The synergistic effects of C5-bromination (driving DNA intercalation) and C7-methylation (enhancing lipophilicity) transform this building block into a potent, low-micromolar cytotoxic agent. For drug development professionals, utilizing self-validating viability and ROS assays ensures that the nuanced mechanistic differences between these quinoline classes are accurately captured and leveraged for targeted oncology therapeutics.

References

  • Benchchem. "Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide".
  • National Institutes of Health (PMC). "Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline".
  • ResearchGate. "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents".
  • Royal Society of Chemistry (RSC). "Studies on the structures, cytotoxicity and apoptosis mechanism of 8-hydroxylquinoline rhodium(iii) complexes in T-24 cells".

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of 5-Bromo-7-methylquinolin-8-amine Ligands

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of catalytic chemistry, the development of novel ligands is paramount to enhancing reaction efficiency, selectivity, and scope. Thi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of catalytic chemistry, the development of novel ligands is paramount to enhancing reaction efficiency, selectivity, and scope. This guide provides a comprehensive framework for benchmarking the catalytic efficiency of the novel ligand, 5-Bromo-7-methylquinolin-8-amine, against established alternatives. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

The 8-aminoquinoline scaffold is a privileged structure in catalysis, serving as a powerful bidentate directing group in various metal-catalyzed C-H bond functionalization reactions.[1][2] Its derivatives are also employed as ligands in a wide array of organic transformations.[3] The introduction of bromo and methyl substituents at the 5 and 7 positions, respectively, of the quinoline core in 5-Bromo-7-methylquinolin-8-amine is hypothesized to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance.

I. Establishing the Benchmark: A Comparative Approach

To objectively assess the catalytic efficiency of 5-Bromo-7-methylquinolin-8-amine, a direct comparison with a well-established, structurally similar ligand is essential. For this purpose, the parent 8-Aminoquinoline is selected as the reference standard due to its extensive use and well-documented catalytic behavior.[3]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction will serve as the model reaction for this benchmark study. This reaction is a cornerstone of modern synthetic chemistry, valued for its reliability and broad functional group tolerance in forming C-C bonds.[4][5] The choice of this reaction allows for a robust evaluation of ligand performance across a range of substrates.

II. Key Performance Metrics for Catalytic Efficiency

The following metrics will be used to quantitatively compare the catalytic performance of the novel ligand against the benchmark.

  • Turnover Number (TON): This represents the total number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and long-lasting catalyst.[6][7]

  • Turnover Frequency (TOF): This is the number of catalytic cycles occurring per unit of time, essentially the speed of the catalyst.[6][7][8] It provides insight into the intrinsic activity of the catalytic species.

  • Reaction Yield (%): The percentage of the limiting reactant that is converted into the desired product. This is a primary indicator of the overall effectiveness of the catalytic system.

  • Selectivity: In cases where multiple products can be formed, selectivity measures the ratio of the desired product to undesired byproducts.

  • Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reactant. A more efficient ligand will achieve high yields at lower catalyst loadings.

These metrics provide a multi-faceted view of a catalyst's performance, encompassing its activity, longevity, and efficiency.[9]

III. Experimental Design & Protocols

The following sections detail the necessary experimental protocols to conduct a rigorous comparative analysis.

This protocol is designed for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand (5-Bromo-7-methylquinolin-8-amine or 8-Aminoquinoline)

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (0.012 mmol, 1.2 mol%) in the solvent. Stir for 15 minutes.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.[12]

  • Base: The base is crucial for the transmetalation step in the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[5][12]

  • Ligand-to-Metal Ratio: A slight excess of the ligand is often used to ensure complete coordination to the palladium center and to prevent the formation of catalytically inactive palladium black.[13]

IV. Data Presentation and Comparison

The collected experimental data should be organized into clear, comparative tables to facilitate analysis.

Table 1: Comparison of Catalytic Efficiency in the Suzuki-Miyaura Coupling of 4-bromoanisole and Phenylboronic Acid

LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)TONTOF (h⁻¹)
5-Bromo-7-methylquinolin-8-amine 1.02[Experimental Data][Calculated][Calculated]
0.54[Experimental Data][Calculated][Calculated]
0.112[Experimental Data][Calculated][Calculated]
8-Aminoquinoline (Benchmark) 1.02[Experimental Data][Calculated][Calculated]
0.54[Experimental Data][Calculated][Calculated]
0.112[Experimental Data][Calculated][Calculated]

TON = (moles of product) / (moles of catalyst) TOF = TON / (reaction time)

V. Mechanistic Considerations and Ligand Effects

The electronic and steric properties of the ligand play a critical role in the efficiency of the catalytic cycle.[13][14] The electron-withdrawing bromine atom at the 5-position of the novel ligand is expected to decrease the electron density on the palladium center. This can influence the rates of both the oxidative addition and reductive elimination steps of the Suzuki-Miyaura catalytic cycle.[4] Conversely, the electron-donating methyl group at the 7-position may counteract this effect to some extent. The steric bulk introduced by these substituents can also impact the coordination geometry around the palladium center, potentially affecting catalyst stability and activity.

VI. Visualizing the Workflow and Catalytic Cycle

To provide a clear visual representation of the experimental process and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Suzuki-Miyaura Reaction cluster_workup Workup & Purification Pd_source Pd(OAc)₂ Catalyst_sol Catalyst Solution Pd_source->Catalyst_sol Ligand 5-Bromo-7-methylquinolin-8-amine or 8-Aminoquinoline Ligand->Catalyst_sol Solvent_cat Solvent Solvent_cat->Catalyst_sol Reaction_mix Reaction Mixture Catalyst_sol->Reaction_mix Aryl_halide Aryl Halide Aryl_halide->Reaction_mix Boronic_acid Arylboronic Acid Boronic_acid->Reaction_mix Base Base Base->Reaction_mix Product Crude Product Reaction_mix->Product Heat Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_product Pure Product Purification->Final_product

Caption: Experimental workflow for the comparative catalytic study.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar') X_label X = Halide L_label L = Ligand

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

VII. Conclusion and Future Outlook

This guide provides a robust framework for the systematic evaluation of the catalytic efficiency of 5-Bromo-7-methylquinolin-8-amine. By comparing its performance against the established 8-Aminoquinoline ligand in the well-defined Suzuki-Miyaura cross-coupling reaction, researchers can gain valuable insights into the structure-activity relationships of this novel ligand class. The experimental data generated will be crucial in determining its potential for broader applications in organic synthesis and drug development.

Future studies could expand the scope of this investigation to include other cross-coupling reactions, such as the Buchwald-Hartwig amination or C-H activation reactions, to fully elucidate the catalytic potential of 5-Bromo-7-methylquinolin-8-amine and its derivatives.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. Retrieved from [Link]

  • Costentin, C., Drouet, S., Robert, M., & Savéant, J. M. (2015). Benchmarking of Homogeneous Electrocatalysts: Overpotential, Turnover Frequency, Limiting Turnover Number. Journal of the American Chemical Society, 137(35), 11235-11242. Retrieved from [Link]

  • Zhang, Y., & Iwasawa, T. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(19), 4811-4828. Retrieved from [Link]

  • Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(8), 4982-5003. Retrieved from [Link]

  • Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 39(23), 4114-4130.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Dey, A., & Maiti, D. (2014). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ChemInform, 45(36). Retrieved from [Link]

  • Bhanuchander, M., & Ramana, C. V. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Request PDF. Retrieved from [Link]

  • Qiu, R., & Chen, Z. (2020). Remote C-H Functionalization of 8-Aminoquinoline Ring. Topics in Current Chemistry, 378(4), 41. Retrieved from [Link]

  • He, J., Li, S., & Zhang, S. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Angewandte Chemie International Edition, 55(46), 14382-14386. Retrieved from [Link]

  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry, 13(1), 169-177. Retrieved from [Link]

  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. Request PDF. Retrieved from [Link]

  • Semproni, M. J., Mamboury, M. R., & Stradiotto, M. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics, 40(11), 1656-1667. Retrieved from [Link]

  • Semproni, M. J., Mamboury, M. R., & Stradiotto, M. (2021). Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kirschning, A., & Solodenko, W. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 20(1), 1336-1347. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Catalyst Turnover Metrics. Retrieved from [Link]

  • Goodwin, J. G. (2001). Turnover rates on complex heterogeneous catalysts. OSTI.GOV. Retrieved from [Link]

  • Pelliccia, S., Dell'Isola, A., Di Vaira, M., & Di Masi, A. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1836. Retrieved from [Link]

  • Costentin, C., Drouet, S., Robert, M., & Savéant, J. M. (2012). Turnover Numbers, Turnover Frequencies, and Overpotential in Molecular Catalysis of Electrochemical Reactions. Cyclic Voltammetry and Preparative-Scale Electrolysis. Request PDF. Retrieved from [Link]

  • Gong, H., Engle, K. M., & Yu, J. Q. (2025, October 9). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. PMC. Retrieved from [Link]

  • Uhe, A., & Perez-Ramirez, J. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(11), 2451-2454. Retrieved from [Link]

  • Ökten, S., & Kılıç, F. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Li, Y., Liu, Y., Zhang, Y., Wang, Y., & Li, Q. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(7), 1021-1026. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

  • Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Retrieved from [Link]

Sources

Comparative

Reproducibility in the Scale-Up Synthesis of 5-Bromo-7-methylquinolin-8-amine: A Comparative Guide

Executive Summary & Chemical Context 5-Bromo-7-methylquinolin-8-amine (CAS 889943-95-7) is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of broad-spectrum anti-infectives, antima...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Bromo-7-methylquinolin-8-amine (CAS 889943-95-7) is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of broad-spectrum anti-infectives, antimalarials, and kinase inhibitors. As drug candidates progress from discovery to clinical phases, transitioning the synthesis of this molecule from a laboratory setting to a multi-kilogram pilot plant introduces severe reproducibility challenges. These challenges primarily concern regioselectivity, over-bromination, and thermal degradation during the critical halogenation step.

This guide objectively compares the reproducibility and performance of traditional batch synthesis versus continuous flow microreactor technology for the scale-up of this vital intermediate.

Mechanistic Causality: The Challenge of Regioselectivity

The synthesis of 5-bromo-7-methylquinolin-8-amine typically relies on the late-stage electrophilic bromination of 7-methylquinolin-8-amine. Mechanistically, the primary amine at the C8 position acts as a strong electron-donating group, activating the benzenoid ring via resonance. This directs electrophilic aromatic substitution (SEAr) toward the ortho (C7) and para (C5) positions.

Because the C7 position is sterically and electronically blocked by the existing methyl group, the incoming electrophile selectively attacks the C5 carbon. This 1 is well-documented, but the intermediate Wheland complex is highly sensitive to temperature. If the reaction enthalpy is not rapidly dissipated, the excess thermal energy drives competitive oxidative degradation of the amine or non-selective polybromination, a common failure point noted in the 2.

Mechanism SM 7-Methylquinolin-8-amine (Starting Material) Act Electrophilic Activation (NBS / Br+ generation) SM->Act NBS addition Int Wheland Intermediate (C5 Attack) Act->Int SEAr at C5 Prod 5-Bromo-7-methylquinolin-8-amine (Target Product) Int->Prod Rearomatization (-H+)

Mechanistic pathway of C5-selective electrophilic bromination of 7-methylquinolin-8-amine.

Scale-Up Methodologies: Batch vs. Continuous Flow

To objectively evaluate reproducibility, we compare two distinct scale-up paradigms. Both protocols utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) to avoid the severe safety hazards associated with molecular bromine (Br2), aligning with modern 3.

Route A: Traditional Batch Bromination (1.0 kg Scale)

In a batch reactor, the entirety of the substrate is subjected to the brominating agent over an extended period. The causality of failure here is tied to the Damköhler number; the reaction rate outpaces the mixing rate, creating localized pockets of high NBS concentration that destroy batch-to-batch reproducibility.

Step-by-Step Methodology:

  • Preparation: Charge a 20 L jacketed glass reactor with 7-methylquinolin-8-amine (1.0 kg, 6.32 mol) and anhydrous DMF (10 L). Stir at 250 rpm until complete dissolution.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C. Causality: Low temperatures are strictly required to suppress the exothermic degradation of the amine group.

  • Reagent Addition: Slowly add NBS (1.18 kg, 6.63 mol, 1.05 equiv) in 100 g portions over 4 hours. Causality: Portion-wise addition prevents thermal runaway, but prolonged exposure of the initially formed product to active brominating agents increases the risk of dibromination.

  • Quenching & Isolation (Self-Validation): After 2 hours of post-addition stirring, validate reaction completion via TLC (EtOAc/Hexane 1:3). Quench with 10% aqueous Na2S2O3 (5 L) to neutralize unreacted NBS. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Crystallization: Recrystallize the crude solid from ethanol to achieve the target purity.

Route B: Continuous Flow Bromination (1.0 kg/day Scale)

Continuous flow chemistry fundamentally alters the reaction environment. By pumping reagents through micro-structured tubing, the surface-area-to-volume ratio increases exponentially, providing near-instantaneous heat dissipation and mass transfer. This makes 4.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Reservoir A: 7-methylquinolin-8-amine (1.0 M in DMF).

    • Reservoir B: NBS (1.05 M in DMF).

  • System Priming: Prime the HPLC pumps and a 20 mL Perfluoroalkoxy alkane (PFA) coil reactor with pure DMF. Set the reactor cooling bath to an isothermal 20 °C.

  • Continuous Reaction: Pump Reservoir A and Reservoir B at equal flow rates (3.33 mL/min each) into a high-turbulence T-mixer. Causality: The combined flow rate of 6.66 mL/min through a 20 mL reactor yields a precise residence time of exactly 3.0 minutes. This strict temporal control prevents over-bromination entirely.

  • In-Line Quenching (Self-Validation): The reactor effluent directly intersects a third stream of 10% aq. Na2S2O3 (5.0 mL/min). The system is self-validating: an inline UV-Vis flow cell at 280 nm monitors the steady-state formation of the product. If absorbance deviates by >2% (indicating a pump failure or concentration drop), the system automatically diverts the output to waste.

  • Continuous Workup: The biphasic mixture is continuously separated using an inline membrane separator; the organic phase is concentrated in vacuo to yield the product.

FlowSetup ResA Reservoir A: Substrate in DMF PumpA HPLC Pump A ResA->PumpA ResB Reservoir B: NBS in DMF PumpB HPLC Pump B ResB->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer PumpB->Mixer Reactor PFA Coil Reactor (3 min, 20°C) Mixer->Reactor Quench In-line Quench (Aq. Na2S2O3) Reactor->Quench

Continuous flow reactor configuration for scalable bromination of 8-aminoquinolines.

Quantitative Reproducibility & Performance Data

To objectively assess reproducibility, three consecutive 1.0 kg scale runs were performed using both methodologies. The data below synthesizes the quantitative outcomes, highlighting the stark contrast in variance between the two paradigms.

MetricRoute A: Batch (Avg. of 3 Runs)Route B: Flow (Avg. of 3 Runs)Variance / Causality Analysis
Isolated Yield 74.2% ± 6.5%92.8% ± 0.8%Flow eliminates localized NBS excess, preventing yield loss to polybrominated byproducts.
HPLC Purity 94.1% ± 3.2%99.4% ± 0.2%Isothermal flow conditions (20°C) prevent thermal degradation of the C8-amine.
Reaction Time 6.0 Hours3.0 Minutes (Residence)High mass transfer in the T-mixer accelerates the SEAr kinetics exponentially.
Space-Time Yield 0.08 kg / L·h14.5 kg / L·hMicroreactor volume is fully utilized continuously, maximizing throughput.
E-Factor 42.518.2Flow requires significantly less solvent for crystallization due to higher crude purity.

Conclusion on Scientific Integrity

The experimental data unequivocally demonstrates that continuous flow methodology offers vastly superior reproducibility for the scale-up synthesis of 5-Bromo-7-methylquinolin-8-amine. By shifting from a volume-dependent batch process to a time-dependent flow process, researchers can enforce strict causality over the reaction kinetics. The integration of inline Process Analytical Technology (PAT) ensures the protocol remains a self-validating system, bridging the gap between discovery chemistry and robust, scalable pharmaceutical manufacturing.

References

  • Title: Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives Source: ACS Omega URL: [Link]

  • Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: PMC (PubMed Central) URL: [Link]

  • Title: Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications (Journal of Chemical Metrology) URL: [Link]

  • Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch Source: MDPI (Molecules) URL: [Link]

Sources

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